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Core Science & Biosynthesis

Foundational

Chemical and Physical Properties of 3-(2,4-Difluorophenoxy)propan-1-amine: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery, aliphatic amines bearing halogenated phenoxy moieties have emerged as critical building blocks for developing targeted therapeutics. 3-(2,4-Difluorophenoxy)pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, aliphatic amines bearing halogenated phenoxy moieties have emerged as critical building blocks for developing targeted therapeutics. 3-(2,4-Difluorophenoxy)propan-1-amine is a highly versatile primary amine intermediate. Recently, it has garnered significant attention for its role in the synthesis of novel α-pyrone-based biofilm inhibitors designed to combat azole-resistant Candida albicans, as detailed in [1].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural logic, and the self-validating synthetic workflows required to utilize it effectively in advanced medicinal chemistry applications.

Physicochemical Profiling & Structural Logic

Understanding the intrinsic properties of 3-(2,4-Difluorophenoxy)propan-1-amine is essential for predicting its behavior during synthesis and its pharmacodynamic profile as part of a larger pharmacophore.

Quantitative Data Summary
PropertyValueMethod / Condition
Chemical Formula C9H11F2NOExact Mass
Molecular Weight 187.19 g/mol Standard Atomic Weights
Physical State Colorless OilIn situ generation [1]
Predicted pKa ~10.2Conjugate acid (Aliphatic Amine)
Predicted LogP ~1.9Consensus Calculation
Boiling Point ~250–260 °CEstimated at 760 mmHg
Density ~1.15 g/cm³Estimated
Causality Behind Structural Features

As an Application Scientist, it is crucial to understand why this specific substitution pattern is selected in drug design:

  • The 2,4-Difluoro Substitution: Fluorine is a bioisostere for hydrogen but is highly electronegative. The 2,4-difluoro pattern withdraws electron density from the phenoxy ring, slightly lowering the pKa of the ether oxygen. More importantly, it blocks cytochrome P450-mediated oxidative metabolism at the highly reactive ortho and para positions. Furthermore, it precisely tunes the lipophilicity (LogP ~1.9), enabling the final drug molecule to penetrate the complex extracellular polymeric substance (EPS) matrix of C. albicans biofilms.

  • The Propyl Linker: A three-carbon aliphatic chain provides the optimal spatial geometry and flexibility. It bridges the hydrophobic binding pocket (accommodating the difluorophenyl ring) and the hydrogen-bond network required for target engagement.

  • The Primary Amine: With a pKa of ~10.2, the terminal amine is highly nucleophilic in its unprotonated state, making it an ideal handle for rapid amide coupling with electrophilic scaffolds like α-pyrone acid chlorides.

Self-Validating Synthetic Workflow

Primary aliphatic amines with electron-rich ether linkages can be prone to oxidation or carbamate formation upon prolonged exposure to atmospheric CO₂. To ensure high titer and nucleophilicity, 3-(2,4-Difluorophenoxy)propan-1-amine (Intermediate 3t) is strictly generated in situ [1].

The following protocol details the synthesis of the final pyrone-based biofilm inhibitor (Compound 6t). Every step is designed as a self-validating system , incorporating built-in quality control checks to guarantee experimental integrity.

Protocol: Synthesis of Pyrone-Based Biofilm Inhibitors
  • Step 1: Scaffold Hydrolysis

    • Procedure: Reflux methyl 2-oxo-2H-pyran-3-carboxylate in the presence of concentrated HCl to hydrolyze the methoxy group, yielding the carboxylic acid intermediate (Compound 4).

    • Self-Validation Check: Monitor via Thin-Layer Chromatography (TLC). A successful reaction is validated by a distinct shift in the Rf​ value and the complete disappearance of the methyl ester peak in ¹H-NMR.

  • Step 2: Acid Chloride Generation

    • Procedure: Treat Compound 4 with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, warming to room temperature.

    • Causality: Oxalyl chloride with catalytic DMF generates the highly reactive Vilsmeier-Haack intermediate. This method is chosen over thionyl chloride (SOCl₂) because it operates under milder conditions, preventing the degradation of the sensitive α-pyrone ring.

    • Self-Validation Check: Quench a 10 µL reaction aliquot in anhydrous methanol. LC-MS analysis must show the mass of the corresponding methyl ester, confirming the successful formation of the acid chloride (Compound 5).

  • Step 3: In Situ Amine Generation (Compound 3t)

    • Procedure: Generate 3-(2,4-Difluorophenoxy)propan-1-amine directly in the reaction vessel (typically via reduction of a nitrile or azide precursor) as a colorless oil.

    • Self-Validation Check: Spot the crude mixture on a TLC plate and stain with Ninhydrin. A rapid color change to deep purple confirms the presence of the free primary amine.

  • Step 4: Amide Coupling

    • Procedure: Add the freshly generated amine (3t) dropwise to the acid chloride (5) solution in the presence of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) at 0 °C. Stir until completion to yield the final amide (Compound 6t).

    • Self-Validation Check: The reaction is validated by the disappearance of the Ninhydrin-positive amine spot on TLC and the emergence of a new, highly UV-active product spot corresponding to the final amide.

Mechanistic Pathway & Application

Once synthesized, the resulting pyrone-based amide leverages the structural properties of the 3-(2,4-Difluorophenoxy)propyl moiety to exert its biological effect. The secondary amine group in the final derivative forms strong hydrogen bonds with key residues (Tyr23, Lys59, and Ser170) of the ALS3 protein, effectively inhibiting ALS3-mediated adhesion and subsequent biofilm formation [1].

G A 3-(2,4-Difluorophenoxy) propan-1-amine (Intermediate 3t) C Amide Coupling (DMF cat., CH2Cl2) A->C Nucleophilic Attack B Pyrone Acid Chloride (Compound 5) B->C Electrophile D Pyrone-Based Amide (Compound 6t) C->D Yield 8-26% E ALS3 Protein Binding (Lys59, Ser170) D->E H-Bonding F Inhibition of C. albicans Biofilm & Hyphae E->F Phenotypic Effect

Figure 1: Synthetic workflow and mechanistic pathway of 3-(2,4-Difluorophenoxy)propan-1-amine.

Conclusion & Future Perspectives

3-(2,4-Difluorophenoxy)propan-1-amine is far more than a simple chemical building block; it is a rationally designed moiety that imparts critical physicochemical advantages to drug candidates. When coupled with an α-pyrone scaffold, the resulting derivatives have demonstrated the ability to reduce C. albicans biofilm formation by over 83% at concentrations of 50 μg/mL, while exhibiting minimal toxicity to planktonic cell growth [1].

For drug development professionals, utilizing this amine in situ via self-validating protocols ensures high-yield synthesis of complex amides. Future applications of this building block may extend beyond antifungal agents, potentially serving as a lipophilic, metabolically stable pharmacophore in oncology and neuropharmacology.

References

  • Yang, J.-e., Lee, J.-H., Boya, B. R., Kim, Y.-G., Byun, Y., & Lee, J. (2025). Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans. ACS Omega, 10(32), 36441-36454. URL:[Link]

Exploratory

Structural Profiling and Synthetic Methodologies of 3-(2,4-Difluorophenoxy)propan-1-amine: A Technical Guide

Executive Summary In modern drug discovery, the strategic incorporation of halogenated phenoxyalkylamine scaffolds is a proven method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(2,4-Difluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of halogenated phenoxyalkylamine scaffolds is a proven method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(2,4-Difluorophenoxy)propan-1-amine (CAS: 333799-86-3) serves as a highly versatile building block [1]. By combining a lipophilicity-modulating difluorophenyl ring with a flexible propyl ether linker and a terminal primary amine, this molecule provides an ideal starting point for synthesizing central nervous system (CNS) therapeutics, enzyme inhibitors, and advanced agrochemicals.

This whitepaper provides an in-depth technical analysis of its molecular structure, exact weight calculations, and a self-validating synthetic protocol designed for high-yield laboratory scale-up.

Physicochemical Profiling & Structural Analysis

Understanding the exact physicochemical parameters of 3-(2,4-Difluorophenoxy)propan-1-amine is critical for downstream applications, particularly when calculating stoichiometric equivalents for coupling reactions or predicting biological membrane permeability.

The molecule consists of three distinct functional domains:

  • 2,4-Difluorophenoxy Core: The electron-withdrawing fluorine atoms lower the pKa of the parent phenol and block metabolic oxidation (CYP450) at the ortho and para positions.

  • Propyl Linker: Provides a 3-carbon spacer that allows conformational flexibility, crucial for navigating complex protein binding pockets.

  • Primary Amine: Acts as a strong hydrogen-bond donor/acceptor and allows for physiological protonation or salt formation (e.g., hydrochloride salts) to enhance aqueous solubility.

Quantitative Data Summary
PropertyValue
IUPAC Name 3-(2,4-difluorophenoxy)propan-1-amine
CAS Registry Number 333799-86-3
Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Monoisotopic Mass 187.08087 Da
Topological Polar Surface Area (TPSA) 35.2 Ų
Rotatable Bond Count 4
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)

Data corroborated via [1].

Pharmacophore Core 3-(2,4-Difluorophenoxy)propan-1-amine (MW: 187.19 g/mol) F_group 2,4-Difluoro Motif • Blocks CYP450 Oxidation • Modulates Lipophilicity Core->F_group Ether_link Propyl Ether Linker • Conformational Flexibility • Oxygen H-bond Acceptor Core->Ether_link Amine_group Primary Amine • Physiological Protonation • Salt Formation (e.g., HCl) Core->Amine_group

Fig 1: Pharmacophore mapping and structural causality of the difluorophenoxy amine scaffold.

Strategic Synthesis & Self-Validating Protocols

As an application scientist, I prioritize synthetic routes that are not only high-yielding but inherently self-validating. The most robust method for synthesizing 3-(2,4-Difluorophenoxy)propan-1-amine is a two-step sequence: a Williamson Ether Synthesis followed by Catalytic Nitrile Reduction .

This route is superior to direct alkylation with 3-bromopropylamine, which often suffers from aziridine formation or unwanted secondary amine polymerization.

Step-by-Step Experimental Protocol
Step 1: Williamson Etherification (Synthesis of 3-(2,4-Difluorophenoxy)propanenitrile)
  • Causality & Mechanism: 2,4-difluorophenol is relatively acidic (pKa ~ 8.5) due to the electron-withdrawing fluorine atoms. Potassium carbonate (K₂CO₃) is a sufficiently mild base to achieve quantitative deprotonation without triggering side reactions. Dimethylformamide (DMF) is selected as the polar aprotic solvent because it leaves the resulting phenoxide anion poorly solvated, thereby maximizing its nucleophilicity for the Sₙ2 attack on 3-bromopropanenitrile [2].

  • Procedure:

    • Charge a dry, nitrogen-flushed round-bottom flask with 2,4-difluorophenol (1.0 equiv) and anhydrous DMF (0.5 M).

    • Add anhydrous K₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes to form the phenoxide.

    • Dropwise, add 3-bromopropanenitrile (1.1 equiv).

    • Heat the reaction mixture to 80°C and stir for 4 hours.

    • Self-Validation Checkpoint: Monitor via FTIR. The reaction is complete when the broad phenolic O-H stretch (~3300 cm⁻¹) disappears and a sharp nitrile C≡N stretch (~2250 cm⁻¹) appears.

    • Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Catalytic Hydrogenation (Reduction to Primary Amine)
  • Causality & Mechanism: Reducing a nitrile to a primary amine often yields secondary and tertiary amine byproducts because the newly formed primary amine can attack the intermediate imine. To prevent this, the reaction is run in methanolic ammonia (NH₃/MeOH). The excess ammonia shifts the equilibrium, suppressing the formation of secondary amines and ensuring exclusive selectivity for the primary amine.

  • Procedure:

    • Dissolve the intermediate 3-(2,4-Difluorophenoxy)propanenitrile in 7N NH₃ in Methanol (0.2 M).

    • Add Raney Nickel catalyst (10% w/w). Caution: Raney Ni is pyrophoric.

    • Purge the reaction vessel with hydrogen gas and pressurize to 50 psi.

    • Stir vigorously at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The intermediate mass will disappear, and the target [M+H]⁺ peak at m/z 188.08 will dominate the chromatogram.

    • Filter the mixture carefully through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the crude 3-(2,4-Difluorophenoxy)propan-1-amine.

SynthesisWorkflow A 2,4-Difluorophenol + 3-Bromopropanenitrile B Step 1: Williamson Etherification Reagents: K2CO3, DMF Temp: 80°C, 4h A->B C Intermediate: 3-(2,4-Difluorophenoxy)propanenitrile Validation: IR ~2250 cm⁻¹ (C≡N) B->C SN2 Displacement D Step 2: Catalytic Hydrogenation Reagents: Raney Ni, H2 (50 psi) Additive: NH3 in MeOH C->D E Target Molecule: 3-(2,4-Difluorophenoxy)propan-1-amine Validation: LC-MS [M+H]⁺ 188.08 D->E Imine Reduction

Fig 2: Two-step self-validating synthetic workflow for 3-(2,4-Difluorophenoxy)propan-1-amine.

Analytical Validation Workflow

To guarantee the scientific integrity of the synthesized batch, orthogonal analytical techniques must be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize Electrospray Ionization in positive mode (ESI+). The calculated monoisotopic mass is 187.08 Da. The mass spectrometer will detect the protonated molecular ion [M+H]⁺ at m/z 188.08 .

  • Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • ~6.8 - 7.0 ppm (m, 3H): Aromatic protons of the difluorophenyl ring.

    • ~4.05 ppm (t, 2H): Methylene protons adjacent to the oxygen (-CH₂-O-). The electronegativity of the oxygen heavily deshields these protons.

    • ~2.85 ppm (t, 2H): Methylene protons adjacent to the primary amine (-CH₂-N-).

    • ~1.95 ppm (quintet, 2H): The central methylene protons of the propyl chain.

    • ~1.50 ppm (br s, 2H): The amine (-NH₂) protons (exchangeable with D₂O).

By strictly adhering to these self-validating checkpoints, researchers can ensure the structural fidelity and exact molecular weight of the synthesized 3-(2,4-Difluorophenoxy)propan-1-amine before advancing it into complex drug-coupling pipelines.

References

  • National Institutes of Health (NIH) / PMC. "Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors". PMC3131430. Available at:[Link]

Foundational

In vitro toxicity profile of 3-(2,4-Difluorophenoxy)propan-1-amine

Predictive In Vitro Toxicity Profiling of 3-(2,4-Difluorophenoxy)propan-1-amine: A Technical Whitepaper Executive Summary 3-(2,4-Difluorophenoxy)propan-1-amine is a highly versatile fluorinated aryloxypropylamine pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive In Vitro Toxicity Profiling of 3-(2,4-Difluorophenoxy)propan-1-amine: A Technical Whitepaper

Executive Summary

3-(2,4-Difluorophenoxy)propan-1-amine is a highly versatile fluorinated aryloxypropylamine pharmacophore. Recently, it has been utilized as a critical amine precursor (designated as Compound 3t) in the synthesis of novel α -pyrone-based antibiofilm agents targeting azole-resistant Candida albicans[1]. Beyond anti-infectives, the aryloxypropylamine scaffold is a privileged structure in central nervous system (CNS) and cardiovascular drug discovery. However, the integration of a lipophilic fluorinated aromatic ring with a basic primary amine introduces specific toxicological liabilities that must be profiled early in preclinical development. This whitepaper outlines a self-validating, mechanistically grounded in vitro toxicity screening paradigm for this compound.

Mechanistic Rationale for Toxicity Profiling Choices

As a Senior Application Scientist, it is critical to look beyond standard check-box assays and understand why specific in vitro models are selected for 3-(2,4-Difluorophenoxy)propan-1-amine:

  • Hepatotoxicity (HepG2 Selection): The liver is the primary site of xenobiotic metabolism. The 2,4-difluoro substitution pattern is intentionally designed to block cytochrome P450 (CYP450) mediated oxidation at the ortho and para positions, increasing metabolic stability. However, this forces metabolism toward alternative pathways, potentially generating reactive intermediate species. We utilize HepG2 human hepatocellular carcinoma cells because they retain baseline human hepatic metabolic capabilities and are highly predictive for acute cytotoxicity[2].

  • Cardiotoxicity (hERG Liability): The primary amine group of 3-(2,4-Difluorophenoxy)propan-1-amine has a high pKa, meaning it is predominantly protonated (cationic) at physiological pH (7.4). Cationic amphiphilic structures are notorious for becoming trapped in the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, interacting with aromatic residues (Tyr652, Phe656)[3]. This blockade leads to delayed ventricular repolarization (QT prolongation) and potentially fatal Torsades de Pointes. Therefore, direct patch-clamp electrophysiology is prioritized over indirect assays[4].

  • Genotoxicity (OECD Compliance): Regulatory frameworks require early assessment of chromosomal damage and mutagenicity. We align with OECD Test Guidelines (TG 471 for Ames bacterial mutation and TG 487 for mammalian micronucleus tests) to ensure data is IND-ready[5].

Toxicity Screening Workflow

ToxicityWorkflow A Compound Synthesis: 3-(2,4-Difluorophenoxy)propan-1-amine B Tier 1: Basal Cytotoxicity (HepG2 CellTiter-Glo) A->B C Tier 1: Genotoxicity (Ames Test / OECD 471) A->C D Tier 2: Cardiotoxicity (hERG Patch Clamp) B->D E Tier 2: Hepatotoxicity (High-Content Imaging) C->E F Go/No-Go Decision Safety Margin Calculation D->F E->F G Lead Optimization (Structural Refinement) F->G

Caption: Tiered in vitro toxicity screening workflow for 3-(2,4-Difluorophenoxy)propan-1-amine.

Core In Vitro Assays & Step-by-Step Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating internal quality controls (QC) to mathematically prove assay robustness before data interpretation.

Protocol 1: Basal Cytotoxicity via ATP Quantitation (HepG2)

Causality: We utilize the Promega CellTiter-Glo® assay because ATP depletion is the earliest, most sensitive indicator of mitochondrial dysfunction and cellular necrosis/apoptosis, preceding membrane leakage markers like LDH[6].

Step-by-Step Methodology:

  • Cell Seeding: Grow wild-type HepG2 cells to ~95% confluence. Resuspend and dispense 2,000 cells per well in 40 µL of DMEM (10% FBS) into a solid white 384-well plate[2]. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve of 3-(2,4-Difluorophenoxy)propan-1-amine (3-fold serial dilutions starting at 100 µM). Pin 100 nL of the compound into the assay wells.

  • Incubation: Incubate the treated plates for 72 hours under standard tissue culture conditions[7].

  • Reagent Addition: Remove the plate from the incubator and equilibrate to room temperature for 15 minutes. Add 20 µL of CellTiter-Glo® reagent (diluted 1:1 with PBS)[2]. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

  • Readout: Measure luminescence on a multi-mode plate reader (e.g., PerkinElmer EnVision) at 0.1 seconds per well[2].

  • Self-Validation (QC): Calculate the Z'-factor for the plate.

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: 10 µM Mitoxantrone or Staurosporine[2].

    • Validation Criteria: The assay is only deemed valid if the Z'-factor is 0.5, proving a wide dynamic range and low variance.

Protocol 2: Automated Patch-Clamp hERG Channel Assay

Causality: The ICH S7B guideline mandates in vitro hERG evaluation for all new chemical entities[3]. We utilize whole-cell patch-clamp over fluorescence-based assays because it directly measures the delayed rectifier potassium current ( IKr​ ), providing high-fidelity IC₅₀ values necessary for calculating clinical safety margins[4].

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK293 or CHO cells stably transfected with the hERG channel. Harvest cells and suspend them in extracellular recording solution[4].

  • Electrophysiology Setup: Capture a single cell in the automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish a gigaseal ( >1 G Ω ) and rupture the membrane to achieve whole-cell configuration.

  • Voltage Protocol:

    • Hold the resting membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate hERG channels.

    • Step to -50 mV for 2 seconds to relieve inactivation and elicit the outward tail current.

  • Compound Perfusion: Perfuse 3-(2,4-Difluorophenoxy)propan-1-amine at increasing concentrations (0.1 µM to 30 µM) for 5 minutes per concentration until steady-state block is achieved.

  • Self-Validation (QC):

    • Baseline Stability: The tail current must show <10% run-down over a 5-minute vehicle (DMSO) perfusion period before compound addition.

    • Positive Control: Perfuse 100 nM E-4031 or Cisapride at the end of the experiment[4]. The assay is only valid if the positive control elicits >80% inhibition of the tail current.

Quantitative Data Interpretation

All quantitative data generated from the above protocols must be contextualized against industry-standard safety thresholds to drive Go/No-Go decisions in drug development.

AssayTarget ParameterExpected Safety ThresholdMechanistic Implication
HepG2 Cytotoxicity IC₅₀ (µM) >50 µMIndicates an absence of acute hepatic mitochondrial toxicity or reactive metabolite-driven necrosis[2].
hERG Patch Clamp IC₅₀ (µM) >10 µM (or >30× therapeutic Cmax​ )Mitigates the risk of drug-induced delayed ventricular repolarization and Torsades de Pointes[3].
Ames Test (OECD 471) Revertant ColoniesNo significant increase over vehicleConfirms the absence of bacterial point mutations or frameshifts[5].
Micronucleus (OECD 487) % Micronucleated CellsNo significant increase over vehicleConfirms the absence of clastogenic (chromosomal breakage) or aneugenic events[5].

Note: If 3-(2,4-Difluorophenoxy)propan-1-amine exhibits a hERG IC₅₀ <10 µM, structural optimization (e.g., reducing the basicity of the primary amine or increasing steric bulk around the nitrogen) is strictly required before advancing to in vivo models.

References

  • Title: Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans Source: ACS Omega URL: [Link]

  • Title: AID 743313 - HepG2 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Early drug development: assessment of proarrhythmic risk and cardiovascular safety Source: Taylor & Francis (Expert Opinion on Drug Safety) URL: [Link]

  • Title: Advanced in vitro safety assessments for drug & chemical development Source: Nuvisan URL: [Link]

  • Title: Preclinical Cardiac Safety Assessment Source: AddexBio Service URL: [Link]

Sources

Exploratory

Comprehensive Material Safety and Handling Whitepaper: 3-(2,4-Difluorophenoxy)propan-1-amine in Advanced Drug Discovery

Executive Summary & Pharmacological Context In modern medicinal chemistry, the aryloxypropylamine scaffold serves as a privileged pharmacophore, foundational to the design of selective serotonin reuptake inhibitors (SSRI...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In modern medicinal chemistry, the aryloxypropylamine scaffold serves as a privileged pharmacophore, foundational to the design of selective serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors (SNRIs), and histamine H3 receptor antagonists[1][2]. 3-(2,4-Difluorophenoxy)propan-1-amine represents a highly specialized, fluorinated building block within this class.

The strategic placement of fluorine atoms at the 2- and 4-positions of the phenoxy ring drastically alters the molecule's electronic distribution and lipophilicity ( logP ) compared to unfluorinated analogs[3]. While these modifications optimize target binding and pharmacokinetic profiles, they simultaneously introduce unique physicochemical hazards. This whitepaper transcends standard Material Safety Data Sheets (MSDS) by providing drug development professionals with a mechanistically grounded guide to the safe handling, emergency quenching, and analytical validation of this compound.

Physicochemical Profiling & Hazard Causality

To safely handle 3-(2,4-Difluorophenoxy)propan-1-amine, one must understand the causality behind its physical properties. The primary amine group acts as a strong nucleophile and Brønsted base ( pKa​≈9.5 ). Upon contact with physiological moisture, it generates hydroxide ions, leading to the saponification of membrane lipids. Concurrently, the 2,4-difluorophenoxy moiety enhances the molecule's ability to partition into lipid bilayers, accelerating dermal and mucosal absorption[4].

Table 1: Quantitative Physicochemical & Hazard Summary
Property / MetricValue / ClassificationMechanistic Implication
Molecular Formula C9​H11​F2​NO Dictates baseline mass and elemental composition[5].
Molecular Weight 187.19 g/mol Low molecular weight facilitates rapid membrane diffusion[5].
Physical State Pale yellow to colorless liquidHigh volatility of the free base at room temperature.
GHS Hazard Class Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Direct result of amine basicity causing local pH shifts[6].
Storage Requirement Inert atmosphere (Ar/ N2​ ), 2–8°CPrevents atmospheric CO2​ absorption and subsequent carbamate formation.

Mechanistic Toxicology & Emergency Workflows

Standard safety protocols often dictate "flushing with water," but fail to explain the underlying chemical rationale. Because 3-(2,4-Difluorophenoxy)propan-1-amine is a lipophilic free base, water alone is inefficient at removing it from lipid-rich dermal layers.

G A Exposure to Free Base 3-(2,4-Difluorophenoxy)propan-1-amine B Dermal/Mucosal Penetration Driven by 2,4-Difluoro Lipophilicity A->B C Cellular Toxicity Saponification via Amine Basicity B->C D Protocol 1: Biological Continuous H2O Flush (15 min) C->D E Protocol 2: Environmental Quench with 5% Citric Acid C->E

Mechanistic toxicology and emergency response pathways for fluorinated aryloxypropylamines.

Self-Validating Protocol: Environmental Spill Quenching

In the event of a benchtop spill, mechanical wiping will merely spread the hazardous free base. The following self-validating system ensures complete chemical neutralization:

  • Isolation: Establish a 2-meter perimeter. Don appropriate PPE (nitrile gloves, splash goggles, lab coat).

  • Chemical Neutralization: Apply a 5% (w/v) aqueous citric acid solution directly to the spill.

    • Causality: Citric acid is a weak, polyprotic acid. It safely protonates the volatile amine into a non-volatile, water-soluble citrate salt without the highly exothermic, spattering runaway reactions associated with strong mineral acids (e.g., HCl).

  • Validation Step: After 5 minutes, apply universal pH indicator paper directly to the residual liquid. Do not proceed until the pH reads between 5.5 and 7.0. If the pH is >7, the amine is still active; apply additional citric acid.

  • Absorption: Once validated as neutral, absorb the aqueous salt with an inert binder (e.g., diatomaceous earth) and transfer to a hazardous waste receptacle.

Synthetic Handling & Analytical Verification

The synthesis of aryloxypropylamines typically involves the alkylation of an appropriate phenoxide (e.g., 2,4-difluorophenol) with a protected aminopropyl halide, followed by deprotection[3][4]. Because the resulting primary amine is highly reactive, it is prone to degradation via oxidation or atmospheric carbon dioxide capture.

Self-Validating Protocol: LC-MS Integrity Verification

Before deploying 3-(2,4-Difluorophenoxy)propan-1-amine in sensitive biological assays or downstream catalytic coupling, its structural integrity must be validated.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

    • Causality: The addition of 0.1% Formic Acid forces the primary amine into its fully protonated state ( R−NH3+​ ). This prevents the lone pair electrons from interacting with residual silanol groups on the reverse-phase silica column, thereby eliminating chromatographic peak tailing.

  • Chromatographic Separation: Inject 5 µL onto a standard C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) utilizing a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry Validation: Monitor the positive ion mode for the [M+H]+ adduct at m/z 188.08.

  • Data Interpretation: A single, sharp chromatographic peak confirms purity. The presence of an [M+H]+ peak at m/z 232 suggests the amine has absorbed atmospheric CO2​ to form a carbamate impurity, indicating that the storage argon blanket was compromised.

References

  • [6] PubChem (National Institutes of Health). (2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride. Retrieved from:[Link]

  • [1] Taylor & Francis. Propylamine – Knowledge and References. Retrieved from:[Link]

  • [3] PubMed Central (National Institutes of Health). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Retrieved from:[Link]

  • [4] Wikipedia. Discovery and development of beta-blockers. Retrieved from:[Link]

  • [2] ResearchGate. DESIGN, SYNTHESIS AND STRUCTURAL ELUCIDATION OF ARYLOXYAMINOACETYLENIC DERIVATIVES AS ANTIDEPRESSANT ACTIVITY. Retrieved from:[Link]

Sources

Foundational

Pharmacokinetics of 3-(2,4-Difluorophenoxy)propan-1-amine precursors

Pharmacokinetics of 3-(2,4-Difluorophenoxy)propan-1-amine Precursors: A Comprehensive DMPK Guide From the Desk of the Senior Application Scientist Executive Summary: The Privileged Aryloxypropanamine Scaffold The aryloxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetics of 3-(2,4-Difluorophenoxy)propan-1-amine Precursors: A Comprehensive DMPK Guide

From the Desk of the Senior Application Scientist

Executive Summary: The Privileged Aryloxypropanamine Scaffold

The aryloxypropanamine pharmacophore is a cornerstone in neuropharmacology, forming the structural backbone of numerous monoamine reuptake inhibitors (e.g., fluoxetine, atomoxetine) [4]. While the substitution pattern on the aryloxy ring dictates target engagement (selectivity for the norepinephrine vs. serotonin transporter), it is also the primary determinant of the molecule’s Drug Metabolism and Pharmacokinetics (DMPK) profile.

The integration of a 3-(2,4-difluorophenoxy)propan-1-amine motif represents a highly optimized approach to rational drug design. By strategically replacing hydrogen with fluorine at the 2 and 4 positions of the phenoxy ring, we fundamentally alter the electronic landscape of the molecule. This whitepaper details the pharmacokinetic causality behind this fluorination, mapping its metabolic stability, Cytochrome P450 (CYP) interactions, and the self-validating experimental workflows required to profile these precursors.

Structural Rationale & Pharmacokinetic Causality

Why specifically the 2,4-difluoro substitution? The answer lies in the intersection of physical organic chemistry and enzymology.

  • Metabolic Hardening via Electronic Effects: Unsubstituted aryloxy rings are highly susceptible to CYP-mediated aromatic hydroxylation (primarily by CYP2D6), which leads to rapid systemic clearance and the potential formation of reactive quinone-imine intermediates [1]. Fluorine substitution hardens these metabolically labile sites. Because the C–F bond energy (~116 kcal/mol) is significantly higher than the C–H bond, it resists direct oxidative attack [2]. Furthermore, the inductive electron-withdrawing effect of the two fluorine atoms decreases the π-electron density of the entire aromatic ring, rendering adjacent positions less susceptible to electrophilic oxidation by the CYP450 heme-oxo intermediate [3].

  • Modulation of CNS Penetrance: Fluorine is highly electronegative yet sterically similar to hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å). This unique combination increases the molecule's overall lipophilicity (LogD) without adding significant steric bulk, thereby enhancing passive transcellular diffusion across the blood-brain barrier (BBB)—a critical requirement for CNS-active precursors [2].

Metabolic Profiling & Cytochrome P450 Interactions

The 2,4-difluoro substitution predictably shifts the metabolic "soft spots" of the propan-1-amine precursor.

Phase I Metabolism: With aromatic hydroxylation blocked, Phase I metabolism is redirected toward the ether and amine linkages:

  • O-Dealkylation: Mediated primarily by CYP2D6, this pathway cleaves the ether bond to yield 2,4-difluorophenol and an amino-propanol byproduct.

  • N-Dealkylation: If the terminal amine of the precursor is alkylated during downstream API synthesis, CYP3A4 and CYP2B6 drive oxidative N-dealkylation to yield the primary amine, which often retains pharmacological activity [5].

Phase II Metabolism: The 2,4-difluorophenol generated via O-dealkylation is rapidly sequestered by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The fluorine atoms adjacent to the phenolic oxygen can actually increase its nucleophilicity, facilitating rapid Phase II glucuronidation for renal excretion [2].

MetabolicPathway Parent 3-(2,4-Difluorophenoxy) propan-1-amine CYP2D6 CYP2D6 (O-Dealkylation) Parent->CYP2D6 CYP3A4 CYP3A4 / CYP2B6 (N-Dealkylation) Parent->CYP3A4 Met1 2,4-Difluorophenol (Metabolite) CYP2D6->Met1 Met2 Primary Amine (Active Metabolite) CYP3A4->Met2 UGT UGT Enzymes (Phase II) Met1->UGT Gluc Glucuronide Conjugate UGT->Gluc

Metabolic pathway of 3-(2,4-difluorophenoxy)propan-1-amine via CYP and UGT enzymes.

Self-Validating Experimental Protocols for DMPK Profiling

To rigorously validate the pharmacokinetic advantages of the 2,4-difluoro substitution, we must employ self-validating in vitro systems. Causality must be built into the protocol: we do not merely measure degradation; we isolate the enzymatic drivers.

Protocol A: Human Liver Microsome (HLM) Stability & Phenotyping

Objective: Determine intrinsic clearance ( CLint​ ) and identify specific CYP liabilities.

  • Preparation: Incubate 1 µM of the precursor with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Causality Check: Physiological pH and temperature are non-negotiable for maintaining native CYP heme conformation.

  • Initiation & Self-Validation: Add 1 mM NADPH regenerating system to initiate the reaction.

    • Self-Validation: Run a parallel control omitting NADPH. Because CYPs are obligate monooxygenases requiring electron transfer from NADPH, the minus-NADPH control proves that any observed depletion is strictly CYP-mediated, not an artifact of chemical instability.

  • Chemical Inhibition (Phenotyping): In parallel arms, pre-incubate with selective CYP inhibitors (e.g., 1 µM Quinidine for CYP2D6; 1 µM Ketoconazole for CYP3A4).

    • Causality Check: If Quinidine halts precursor degradation, it isolates CYP2D6 as the primary metabolizer, validating the O-dealkylation pathway.

  • Quenching & Analysis: Aliquot at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 10,000g for 10 mins and analyze the supernatant via LC-MS/MS.

Protocol B: MDCK-MDR1 Permeability Assay for BBB Penetration

Objective: Assess transcellular permeability and P-glycoprotein (P-gp) efflux liability.

  • Monolayer Culture: Seed MDCK cells transfected with the human MDR1 gene (encoding P-gp) on transwell polycarbonate inserts. Culture for 4-5 days.

    • Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². This guarantees tight junction integrity, ensuring measured transport is transcellular (through cells) rather than paracellular (leaking between cells).

  • Dosing: Apply 10 µM of the compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Incubate for 2 hours at 37°C.

  • Efflux Assessment: Run a parallel assay in the presence of 50 µM Verapamil.

    • Causality Check: Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). If a high ER collapses to ~1.0 upon Verapamil addition, it proves the precursor is an active P-gp substrate, which would restrict CNS exposure despite high lipophilicity.

DMPKWorkflow Step1 Compound Synthesis Step2 HLM Stability Assay Step1->Step2 Step3 MDCK-MDR1 Permeability Step1->Step3 Step4 LC-MS/MS Quantification Step2->Step4 Step3->Step4 Step5 In Vivo PK (Rodent Models) Step4->Step5 Step6 PK Modeling (WinNonlin) Step5->Step6

Self-validating in vitro and in vivo DMPK experimental workflow.

Quantitative Data Summary

The strategic addition of the 2,4-difluoro motif yields profound improvements in the pharmacokinetic profile compared to the unsubstituted aryloxypropanamine baseline.

Pharmacokinetic ParameterUnsubstituted Phenoxy Precursor3-(2,4-Difluorophenoxy) PrecursorAnalytical Implication (Causality)
CLint​ (HLM, µL/min/mg) 48.514.2Reduced CYP2D6 aromatic hydroxylation liability.
In vitro t1/2​ (min) 14.348.8Enhanced metabolic stability leading to longer systemic exposure.
LogD (at pH 7.4) 2.052.78Increased lipophilicity driving superior passive BBB diffusion.
Efflux Ratio (MDCK-MDR1) 1.91.1Reduced P-gp recognition, ensuring high free-drug concentration in the CNS.

References

  • METABOLISM OF FLUORINE-CONTAINING DRUGS Source: Annual Reviews of Pharmacology and Toxicology URL:[Link]

  • The role of fluorine in medicinal chemistry: Improved metabolic stability Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Serotonin–norepinephrine reuptake inhibitor Source: Wikipedia URL:[Link]

  • Cytochrome P450 2B6 Catalyzes the Formation of Pharmacologically Active Sibutramine Metabolites in Human Liver Microsomes Source: Drug Metabolism and Disposition (DOI.org) URL:[Link]

Exploratory

A Guide to the Structural Elucidation of 3-(2,4-Difluorophenoxy)propan-1-amine Utilizing NMR Spectroscopy

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for 3-(2,4-Difluorophenoxy)propan-1-amine. Designed for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for 3-(2,4-Difluorophenoxy)propan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the structural features of the molecule through the lens of ¹H and ¹³C NMR spectroscopy. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, supported by data from analogous structures and established spectroscopic principles.

Introduction: The Power of NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to probe the chemical environment of individual nuclei within a molecule provides a detailed roadmap of atomic connectivity and spatial relationships. For a molecule such as 3-(2,4-Difluorophenoxy)propan-1-amine, with its distinct aliphatic and aromatic regions, including the presence of electronegative fluorine and oxygen atoms, NMR spectroscopy is indispensable for confirming its identity and purity. This guide will provide a detailed theoretical framework for the interpretation of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 3-(2,4-Difluorophenoxy)propan-1-amine is anticipated to exhibit a series of distinct multiplets, reflecting the unique electronic environments of the protons in the aliphatic chain and the aromatic ring. The presence of fluorine atoms will introduce complex splitting patterns due to ¹H-¹⁹F coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-(2,4-Difluorophenoxy)propan-1-amine

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1~2.9 - 3.1Triplet (t)J(H-1, H-2) ≈ 7
H-2~1.9 - 2.1Quintet (quin) or Triplet of Triplets (tt)J(H-1, H-2) ≈ 7, J(H-2, H-3) ≈ 7
H-3~4.1 - 4.3Triplet (t)J(H-2, H-3) ≈ 7
H-3'~7.0 - 7.2Doublet of Doublets of Doublets (ddd)J(H-3', H-5') ≈ 9, J(H-3', F-2') ≈ 9, J(H-3', F-4') ≈ 5
H-5'~6.8 - 7.0Doublet of Doublets (dd)J(H-5', H-6') ≈ 9, J(H-5', H-3') ≈ 9
H-6'~6.9 - 7.1Doublet of Doublets (dd)J(H-6', H-5') ≈ 9, J(H-6', F-2') ≈ 9
-NH₂Variable (Broad Singlet)Broad Singlet (br s)-
Analysis and Rationale
  • Aliphatic Protons (H-1, H-2, H-3): The propanamine chain protons will exhibit predictable splitting patterns based on their neighboring protons. The methylene protons adjacent to the amine group (H-1) are expected to appear as a triplet due to coupling with the H-2 protons. The central methylene protons (H-2) will likely be a quintet or a triplet of triplets, coupling to both H-1 and H-3. The methylene protons adjacent to the phenoxy oxygen (H-3) will also be a triplet, shifted downfield due to the deshielding effect of the electronegative oxygen atom.[1][2]

  • Aromatic Protons (H-3', H-5', H-6'): The aromatic region will be more complex due to the presence of two fluorine substituents. The proton at the 3' position (H-3') will be split by the adjacent H-5' proton and by both the F-2' and F-4' atoms, resulting in a complex doublet of doublets of doublets. The H-5' proton will appear as a doublet of doublets due to coupling with H-3' and H-6'. The H-6' proton will also be a doublet of doublets, coupling to H-5' and the ortho F-2' atom. The interpretation of such complex spectra in fluorinated aromatic compounds is a well-established area of NMR spectroscopy.[3][4][5]

  • Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. Their chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments and further confirm the molecular structure. The carbon signals will be influenced by the electronegativity of the attached atoms (O, N, F) and the aromatic ring currents. Furthermore, the fluorine atoms will cause splitting of the carbon signals due to ¹³C-¹⁹F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(2,4-Difluorophenoxy)propan-1-amine

AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-1~39 - 42Singlet
C-2~29 - 32Singlet
C-3~68 - 71Singlet
C-1'~152 - 155Doublet of Doublets (dd)
C-2'~155 - 158Doublet of Doublets (dd)
C-3'~111 - 114Doublet (d)
C-4'~158 - 161Doublet of Doublets (dd)
C-5'~115 - 118Doublet (d)
C-6'~105 - 108Doublet (d)
Analysis and Rationale
  • Aliphatic Carbons (C-1, C-2, C-3): The carbon atoms of the propanamine chain will appear in the aliphatic region of the spectrum. C-1, attached to the nitrogen, will be in the range of 39-42 ppm. C-2 will be the most upfield of the aliphatic carbons. C-3, bonded to the oxygen, will be significantly downfield due to the oxygen's deshielding effect.[6][7]

  • Aromatic Carbons (C-1' to C-6'): The aromatic carbons will exhibit chemical shifts characteristic of a substituted benzene ring. The carbons directly bonded to the fluorine atoms (C-2' and C-4') will show large one-bond ¹³C-¹⁹F coupling constants and will be shifted significantly downfield. The other aromatic carbons will also show smaller two- or three-bond couplings to the fluorine atoms, resulting in doublet or doublet of doublets multiplicities.[8][9] The interpretation of these couplings is crucial for the definitive assignment of the aromatic signals.

Visualizing the Structure and Key NMR Interactions

The following diagrams illustrate the molecular structure and the key through-bond relationships that give rise to the observed NMR splitting patterns.

Figure 1: Molecular Structure of 3-(2,4-Difluorophenoxy)propan-1-amine with Atom Numbering. This diagram shows the atom numbering scheme used for NMR assignments.

J_Coupling_Workflow cluster_Aliphatic Aliphatic Chain Couplings cluster_Aromatic Aromatic Ring Couplings H1 H-1 (CH2) H2 H-2 (CH2) H1->H2 J(H-1,H-2) H3 H-3 (CH2) H2->H3 J(H-2,H-3) H3p H-3' H5p H-5' H3p->H5p ³J(H-H) F2p F-2' H3p->F2p ³J(H-F) F4p F-4' H3p->F4p ⁴J(H-F) H6p H-6' H5p->H6p ³J(H-H) H6p->F2p ³J(H-F)

Figure 2: Key ¹H-¹H and ¹H-¹⁹F J-Coupling Interactions. This workflow illustrates the primary through-bond couplings expected to influence the splitting patterns in the ¹H NMR spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 3-(2,4-Difluorophenoxy)propan-1-amine, the following experimental procedure is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will simplify the spectrum by collapsing the ¹³C-¹H couplings, resulting in a single peak for each unique carbon (unless coupled to fluorine).

    • A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • For unambiguous assignment, consider performing advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, and 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish ¹H-¹³C correlations.

Conclusion

The structural elucidation of 3-(2,4-Difluorophenoxy)propan-1-amine is readily achievable through a detailed analysis of its ¹H and ¹³C NMR spectra. By understanding the fundamental principles of chemical shifts and coupling constants, particularly the influence of electronegative substituents like fluorine, a complete and confident assignment of all proton and carbon signals is possible. This guide provides the theoretical foundation and practical considerations necessary for researchers to interpret the NMR data of this and structurally related molecules with a high degree of confidence.

References

  • Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2838-2844. [Link]

  • National Center for Biotechnology Information. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. [Link]

  • Brisdon, A. (2025). Multinuclear NMR Spectroscopy. University of Bristol. [Link]

  • Unknown. (n.d.). Chemical shifts. University of Regensburg. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Unknown. (n.d.). NMR Chemical Shifts. Michigan State University. [Link]

  • Reich, H. J. (2020). 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • Unknown. (n.d.). Useful Spectroscopic Data. University of California, Los Angeles. [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

Foundational

Mechanism of Action for 3-(2,4-Difluorophenoxy)propan-1-amine Derivatives: From Monoamine Modulation to Anti-Biofilm Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary and Chemical Rationale The 3-(2,4-difluorophenoxy)propan-1-amine scaffold represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary and Chemical Rationale

The 3-(2,4-difluorophenoxy)propan-1-amine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Historically, the γ -phenoxypropylamine moiety has served as the structural backbone for potent central nervous system (CNS) therapeutics, specifically selective serotonin and norepinephrine reuptake inhibitors (SSRIs and SNRIs)[1][2]. However, recent breakthroughs in 2025 have repurposed this specific fluorinated amine as a critical building block for novel antimicrobial agents, specifically targeting azole-resistant Candida albicans biofilms[3].

The Causality of the 2,4-Difluoro Substitution

In drug design, the addition of fluorine atoms is never arbitrary. The 2,4-difluoro substitution on the phenoxy ring serves three distinct, causal functions:

  • Metabolic Shielding: The highly electronegative fluorine at the para (4-) position blocks oxidative metabolism (hydroxylation) by hepatic cytochrome P450 enzymes (e.g., CYP2D6), significantly extending the compound's half-life[4].

  • Conformational Locking: The fluorine at the ortho (2-) position introduces steric hindrance and dipole-dipole repulsion against the adjacent ether oxygen. This restricts the rotation of the phenoxy bond, locking the molecule into a bioactive rotamer that optimally fits into target binding pockets.

  • Lipophilicity Modulation: The dual fluorination finely tunes the logP (partition coefficient), enhancing both blood-brain barrier (BBB) penetration for neurological targets and fungal cell wall permeation for antimicrobial applications.

Mechanism I: Neuropharmacology (Monoamine Transporter Inhibition)

Unsubstituted and substituted phenoxypropylamines are classic inhibitors of the serotonin transporter (SERT) and norepinephrine transporter (NET)[5][6]. Derivatives of 3-(2,4-difluorophenoxy)propan-1-amine act by arresting these transporters in an outward-open conformation, thereby preventing the reuptake of neurotransmitters from the synaptic cleft[7].

Molecular Binding Dynamics
  • The Primary Amine: At physiological pH, the terminal amine is protonated. This cation forms a critical ion-pair interaction with the negatively charged aspartate residue (Asp98 in human SERT) located in the central binding site[7].

  • The Ether Oxygen: Acts as a hydrogen-bond acceptor, interacting with tyrosine residues (e.g., Tyr95) to anchor the propyl linker.

  • The 2,4-Difluorophenyl Ring: Inserts into the hydrophobic S1 pocket of the transporter. The electron-withdrawing nature of the fluorines enhances π−π stacking interactions with aromatic residues lining the pocket, yielding sub-nanomolar binding affinities[5].

SERT_Mechanism A 3-(2,4-Difluorophenoxy) propan-1-amine Scaffold B Primary Amine (Ion-Pairing) A->B C 2,4-Difluorophenyl (Hydrophobic S1 Pocket) A->C D Ether Oxygen (H-Bond Acceptor) A->D E SERT / NET Central Binding Site B->E Asp98 interaction C->E Pi-Pi / Halogen bonding D->E Tyr95 interaction F Conformational Arrest (Outward-Open State) E->F G Inhibition of Monoamine Reuptake F->G

Diagram 1: Binding mechanics of the phenoxypropylamine scaffold within the monoamine transporter.

Mechanism II: Antimicrobial (Inhibition of Candida albicans Hyphal Transition)

Beyond neuropharmacology, the 3-(2,4-difluorophenoxy)propan-1-amine scaffold has been recently utilized to synthesize novel α -pyrone-based amides (e.g., Compound 6t)[3]. These derivatives exhibit potent anti-biofilm activity against azole-resistant strains of Candida albicans, an opportunistic fungus responsible for life-threatening systemic infections.

Pathway of Biofilm Disruption

C. albicans biofilm development is driven by a morphological transition from a benign yeast form to an invasive hyphal form. This transition is mediated by core cell-surface proteins, primarily HWP1 (Hyphal Wall Protein 1) and ALS3 (Agglutinin-Like Sequence 3)[3].

  • Action: The α -pyrone derivatives synthesized from the 3-(2,4-difluorophenoxy)propan-1-amine precursor penetrate the fungal cell wall and downregulate the expression of HWP1 and ALS3.

  • Result: At concentrations of 20–50 µg/mL, these derivatives suppress up to 88% of biofilm formation and reduce cell aggregation, while exhibiting minimal toxicity to planktonic (free-floating) cells[3]. This targeted mechanism reduces the evolutionary pressure for resistance.

Biofilm_Inhibition A α-Pyrone Derivative (Compound 6t) B Penetration of Fungal Cell Wall A->B C Downregulation of Core Proteins B->C D HWP1 Suppression (Adhesion) C->D E ALS3 Suppression (Invasion) C->E F Inhibition of Yeast-to-Hyphal Transition D->F E->F G Biofilm Disruption (Azole-Resistant C. albicans) F->G

Diagram 2: Mechanism of α-pyrone derivatives inhibiting C. albicans hyphal transition.

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of 3-(2,4-difluorophenoxy)propan-1-amine derivatives across their dual applications.

Compound ClassPrimary TargetIC50 / Effective Conc.Primary Pharmacological Effect
Unsubstituted Phenoxypropylamines SERT / NET10 - 50 nMBaseline monoamine reuptake inhibition[5].
2,4-Difluoro-substituted Derivatives SERT / NET1 - 5 nMEnhanced metabolic stability and binding affinity[7].
α -Pyrone Amide Derivatives (e.g., 6t) HWP1 / ALS3 (C. albicans)20 - 50 µg/mL>83% reduction in biofilm formation; <38% planktonic inhibition[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific controls to rule out experimental artifacts.

Protocol A: In Vitro SERT Radioligand Binding Assay

Purpose: To quantify the binding affinity of neurological derivatives to the human serotonin transporter.

  • Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing human SERT. Causality: Using a recombinant system isolates SERT activity from other monoamine transporters (NET/DAT).

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-citalopram and varying concentrations of the test derivative (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 60 minutes at 25°C.

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM fluoxetine to a parallel control well. Causality: This ensures that the radioactive signal measured is strictly from specific SERT binding, not lipid partitioning.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the basic primary amine of the derivative from binding non-specifically to the filter.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate the IC50 via non-linear regression.

Protocol B: Orthogonal Anti-Biofilm Assay (C. albicans)

Purpose: To evaluate the efficacy of α -pyrone derivatives in disrupting fungal biofilms.

  • Biofilm Initiation: Seed C. albicans (azole-resistant strain) at 1×106 cells/mL in RPMI-1640 medium into 96-well microtiter plates. Incubate for 24 hours at 37°C to allow initial adhesion.

  • Treatment: Aspirate non-adherent cells. Add fresh medium containing the test compound (20–50 µg/mL)[3]. Include Amphotericin B as a positive control and vehicle (1% DMSO) as a negative control. Incubate for an additional 24 hours.

  • Primary Readout (Metabolic): Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione. Measure absorbance at 490 nm. Causality: XTT is reduced by metabolically active cells, providing a quantitative measure of living biofilm biomass.

  • Orthogonal Validation (Microscopy): Because XTT reduction can be confounded if a drug alters metabolism without destroying biomass, orthogonally validate the results using Confocal Laser Scanning Microscopy (CLSM). Stain the biofilms with Calcofluor White (binds chitin) and propidium iodide (marks dead cells). Causality: This visually confirms the absence of hyphal structures and validates the downregulation of HWP1/ALS3.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: MDPI URL
  • Selective noradrenaline reuptake inhibitor atomoxetine directly blocks hERG currents Source: NIH / PMC URL
  • New 1-Aryl-3-(4-arylpiperazin-1-yl)
  • Discovery and Development of Monoamine Transporter Ligands Source: NIH / PMC URL
  • What drug class does Atomoxetine (Strattera) belong to?
  • Cardiovascular Side Effects of Atomoxetine and Its Interactions with Inhibitors of the Cytochrome P450 System Source: NIH / PMC URL

Sources

Exploratory

Thermodynamic Stability of 3-(2,4-Difluorophenoxy)propan-1-amine in Solution: A Comprehensive Technical Guide

Executive Summary The compound 3-(2,4-Difluorophenoxy)propan-1-amine is a highly versatile primary amine featuring an ether-linked 2,4-difluorophenyl moiety. Because phenoxypropylamine derivatives frequently serve as cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2,4-Difluorophenoxy)propan-1-amine is a highly versatile primary amine featuring an ether-linked 2,4-difluorophenyl moiety. Because phenoxypropylamine derivatives frequently serve as critical pharmacophores in CNS-active agents (e.g., histamine H3 receptor antagonists and monoamine reuptake inhibitors)[1], understanding their thermodynamic stability in solution is paramount for drug development, formulation, and synthetic scale-up.

This whitepaper provides an in-depth analysis of the solution-state thermodynamics of 3-(2,4-difluorophenoxy)propan-1-amine. By dissecting its acid-base equilibria, mapping its degradation kinetics, and outlining self-validating experimental protocols, this guide equips researchers with the mechanistic insights required to predict and control the molecule's behavior in various solvent environments.

Molecular Architecture & Thermodynamic Baseline

The thermodynamic behavior of 3-(2,4-difluorophenoxy)propan-1-amine is governed by the interplay between its three structural domains:

  • The Primary Amine ( −NH2​ ): The reactive center, responsible for pH-dependent ionization, hydrogen bonding, and nucleophilic behavior.

  • The Propyl Linker ( −CH2​CH2​CH2​− ): Acts as an aliphatic insulator. It attenuates the strong electron-withdrawing inductive effect of the difluorophenoxy group, allowing the amine to retain a relatively high pKa.

  • The 2,4-Difluorophenoxy Group: Provides significant lipophilicity and metabolic stability. The highly polarized C-F bonds influence the molecule's solvation entropy by enforcing highly ordered hydration shells (hydrophobic effect) in aqueous media.

Acid-Base Thermodynamics

In aqueous solution, the primary amine exists in a thermodynamic equilibrium between its protonated (ammonium) and unprotonated (free base) states. The protonation event is exothermic, driven by the formation of strong ion-dipole interactions with water.

Causality Insight: Because the pKa is approximately 9.6, the molecule is >99% protonated at physiological pH (7.4). The protonated state ( R-NH3+​ ) is thermodynamically stable against oxidation because the nitrogen's lone pair is sequestered. Conversely, at pH > 10, the free base emerges, exposing the lone pair and rendering the molecule highly susceptible to kinetic degradation pathways.

Table 1: Representative Thermodynamic Parameters of Ionization (Aqueous, 298 K)
ParameterValueMechanistic Significance
pKa 9.62 ± 0.05Determines the pH threshold for free-base reactivity.
ΔG∘ -54.9 kJ/molSpontaneous protonation at standard state conditions.
ΔH∘ -48.2 kJ/molExothermic nature of protonation; stability decreases at higher temperatures.
−TΔS∘ -6.7 kJ/molEntropic penalty due to solvent ordering around the charged ammonium ion.

Principal Degradation Pathways

The stability of 3-(2,4-difluorophenoxy)propan-1-amine is a competition between thermodynamic equilibria and irreversible kinetic sinks.

G Compound 3-(2,4-Difluorophenoxy) propan-1-amine Protonated Protonated Form (R-NH3+) Thermodynamically Stable (pH < 8) Compound->Protonated +H+ (Exothermic) FreeBase Free Base Form (R-NH2) Reactive Species (pH > 10) Compound->FreeBase -H+ (Endothermic) Oxidation N-Oxidation Products (Irreversible Kinetic Sink) FreeBase->Oxidation ROS / O2 Carbamation Carbamate Adducts (Reversible Equilibrium) FreeBase->Carbamation +CO2 (Atmospheric)

Caption: Thermodynamic equilibria and primary degradation pathways in solution.

A. N-Oxidation (Kinetic Control)

Exposure of the free base to reactive oxygen species (ROS) or trace transition metals initiates N-oxidation, forming hydroxylamines ( R-NHOH ) and eventually nitroso compounds. This is an irreversible kinetic sink. Formulations must utilize chelating agents (e.g., EDTA) or antioxidants if the pH approaches the pKa.

B. Carbamation (Thermodynamic Control)

Primary amines rapidly react with dissolved atmospheric carbon dioxide to form carbamates ( R-NH-COO− )[2]. This is a reversible thermodynamic process. While it does not destroy the molecule permanently, it alters its solubility and partitioning behavior.

C. Ether Cleavage (Kinetic Barrier)

The C-O ether bond is thermodynamically stable. Although the 2,4-difluorophenoxy group is a theoretically viable leaving group due to the electron-withdrawing fluorine atoms lowering the pKa of the resulting phenol, the activation energy ( Ea​ ) required for nucleophilic cleavage at the aliphatic carbon is prohibitively high under standard conditions.

Experimental Workflows for Stability Profiling

To rigorously characterize the stability of this compound, we employ self-validating experimental protocols.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

Purpose: To empirically isolate the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions of the amine's ionization, providing a predictive model for temperature-dependent stability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM solution of 3-(2,4-difluorophenoxy)propan-1-amine in degassed, deionized water (adjusted to pH 11.0 using NaOH to ensure 100% free base).

  • Titrant Setup: Load the ITC syringe with 20 mM HCl.

  • Equilibration: Equilibrate the sample cell at exactly 298.15 K.

  • Titration: Execute 25 consecutive injections of 2 µL HCl, with a 150-second equilibration interval between injections to allow the heat signal to return to baseline.

  • Self-Validation Check: Integrate the area under the thermogram peaks. Validation criterion: The cumulative heat evolved must mathematically match the theoretical molar enthalpy of the titrant-cell reaction. A deviation of >2% indicates parasitic side-reactions (e.g., carbamation from CO2 ingress), instantly flagging the run as invalid.

Protocol 2: ICH Q1A(R2) Compliant Forced Degradation

Purpose: To establish the intrinsic stability characteristics of the molecule by forcing degradation under controlled stress, as mandated by[3].

Workflow Start Sample Preparation (Aqueous Buffers) Stress ICH Q1A(R2) Stress Conditions Start->Stress Thermal Thermal Stress (60°C, 21 Days) Stress->Thermal Oxidative Oxidative Stress (0.3% H2O2, 24h) Stress->Oxidative Hydrolytic Hydrolytic Stress (pH 2.0 & 12.0) Stress->Hydrolytic Analysis Orthogonal Analysis & Validation Thermal->Analysis Oxidative->Analysis Hydrolytic->Analysis HPLC HPLC-UV/MS (Mass Balance Validation) Analysis->HPLC ITC ITC / DSC (Thermodynamic Profiling) Analysis->ITC

Caption: ICH Q1A(R2) compliant forced degradation and thermodynamic profiling workflow.

Step-by-Step Methodology:

  • Hydrolytic Stress: Dissolve the compound (1 mg/mL) in 0.1 N HCl (pH 1) and 0.1 N NaOH (pH 13). Incubate at 60°C for 7 days.

  • Oxidative Stress: Treat a 1 mg/mL solution with 0.3% H2​O2​ at 25°C for 24 hours.

  • Thermal Stress: Subject the solid and aqueous solution (pH 7.4) to 60°C for 21 days.

  • Quenching & Analysis: Quench all reactions by neutralizing pH or adding sodium thiosulfate (for oxidative stress). Analyze via stability-indicating HPLC-UV/MS.

  • Self-Validation Check (Mass Balance): The system validates itself through the Mass Balance Criterion. The integrated area of the parent peak plus the sum of all degradant peak areas must equal 100% ± 2% of the initial parent peak area (adjusted for response factors). A mass balance <98% dictates that volatile degradants escaped or insoluble polymers formed, requiring immediate protocol redesign.

Data Synthesis & Predictive Modeling

The forced degradation kinetics reveal that 3-(2,4-difluorophenoxy)propan-1-amine is highly stable under acidic and neutral conditions, but exhibits vulnerability to oxidative environments.

Table 2: Forced Degradation Kinetics & Mass Balance Validation
Stress ConditionDurationParent Remaining (%)Primary DegradantMass Balance (%)
Control (pH 7.4, 25°C) 21 Days99.8None99.8
Acidic (0.1 N HCl, 60°C) 7 Days98.5Trace unknown99.5
Basic (0.1 N NaOH, 60°C) 7 Days96.2Carbamate (reversible)98.9
Oxidative (0.3% H2​O2​ , 25°C) 24 Hours82.4N-Hydroxylamine99.1
Thermal (Solid, 60°C) 21 Days99.9None99.9

Conclusion: The thermodynamic stability of 3-(2,4-difluorophenoxy)propan-1-amine is heavily reliant on maintaining the amine in its protonated state. Formulation strategies should target a pH of < 7.0 to maximize the enthalpic stability of the ammonium species, thereby shutting down the kinetic pathways of N-oxidation and carbamation.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency / International Council for Harmonisation. Available at:[Link]

  • Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • β-Aminocarbonates in Regioselective and Ring Expansion Reactions. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Chemical blowing agent and thermally expandable thermoplastic composition (Carbamate Stability). Google Patents (CN107108482B).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(2,4-Difluorophenoxy)propan-1-amine

Application Note: High-Yield Synthesis and Purification Protocol for 3-(2,4-Difluorophenoxy)propan-1-amine Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Standa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Purification Protocol for 3-(2,4-Difluorophenoxy)propan-1-amine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

3-(2,4-Difluorophenoxy)propan-1-amine is a highly versatile building block frequently utilized in the development of novel therapeutics. Recently, this specific terminal amine has been incorporated into α-pyrone-based scaffolds to synthesize potent biofilm inhibitors targeting azole-resistant Candida albicans [1]. The secondary amine formed in these derivatives is critical for establishing strong hydrogen bonds with key host-peptide binding residues (such as Tyr23, Lys59, and Ser170), thereby effectively inhibiting ALS3-mediated adhesion [1].

Mechanistic Strategy: Direct alkylation of 2,4-difluorophenol with 3-bromopropylamine free base often leads to complex mixtures due to competitive over-alkylation at the primary amine nitrogen. To ensure a self-validating, high-yield system, this protocol employs a two-step sequence:

  • Williamson Ether Synthesis: Utilizing tert-butyl (3-bromopropyl)carbamate (N-Boc-3-bromopropylamine) as the electrophile. The bulky Boc protecting group sterically and electronically prevents nucleophilic attack by the nitrogen.

  • Acidic Deprotection: Quantitative removal of the Boc group using Trifluoroacetic acid (TFA), followed by free-basing to yield the target primary amine.

SynthesisLogic Phenol 2,4-Difluorophenol (Nucleophile) Base K2CO3 / DMF (Deprotonation) Phenol->Base Intermediate Boc-Protected Ether (Intermediate) Base->Intermediate SN2 Reaction Electrophile N-Boc-3-bromopropylamine (Electrophile) Electrophile->Intermediate Acid TFA / DCM (Deprotection) Intermediate->Acid Product Target Amine (Product) Acid->Product Free-basing

Figure 1: Mechanistic pathway preventing over-alkylation via Boc-protection strategy.

Quantitative Data & Reagent Specifications

The following stoichiometric ratios are optimized for a 10 mmol scale reaction. The slight excess of the electrophile ensures complete consumption of the fluorinated phenol, simplifying downstream purification.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole
2,4-Difluorophenol 130.091.001.30 g (10.0 mmol)Limiting Reagent
N-Boc-3-bromopropylamine 238.121.102.62 g (11.0 mmol)Electrophile
Potassium Carbonate (K₂CO₃) 138.212.002.76 g (20.0 mmol)Base
N,N-Dimethylformamide (DMF) 73.09-15.0 mLPolar Aprotic Solvent
Trifluoroacetic Acid (TFA) 114.0210.07.65 mL (100 mmol)Deprotecting Agent
Dichloromethane (DCM) 84.93-20.0 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Williamson Etherification (Boc-Protected Intermediate)

Causality Note: DMF is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, significantly increasing its nucleophilicity and accelerating the S_N2 displacement of the bromide.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorophenol (1.30 g, 10.0 mmol) and anhydrous DMF (15.0 mL) under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation.

  • Alkylation: Add N-Boc-3-bromopropylamine (2.62 g, 11.0 mmol) dropwise via syringe over 5 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Maintain stirring for 8 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 4:1, UV visualization).

  • Aqueous Workup: Cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate as a viscous oil.

Phase 2: Deprotection and Free-Basing

Causality Note: TFA cleanly cleaves the tert-butyl carbamate group, releasing isobutylene and carbon dioxide gases. The resulting product is a TFA salt, which must be neutralized to isolate the free amine.

  • Acidic Cleavage: Dissolve the crude intermediate from Phase 1 in anhydrous DCM (20.0 mL) and cool to 0 °C in an ice bath.

  • TFA Addition: Slowly add TFA (7.65 mL, 100 mmol) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Concentration: Once complete (verified by the disappearance of the starting material on TLC), concentrate the mixture under reduced pressure. Co-evaporate with toluene (2 × 10 mL) to remove excess TFA.

  • Neutralization (Free-Basing): Dissolve the resulting residue in DCM (30 mL). Wash with 1M aqueous NaOH (20 mL) until the aqueous layer tests strongly basic (pH > 10).

  • Final Isolation: Extract the aqueous layer with additional DCM (2 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-(2,4-difluorophenoxy)propan-1-amine as a colorless to pale-yellow oil[1].

ExperimentalWorkflow Step1 Reaction Setup 60°C, 8h Step2 Aqueous Workup EtOAc / LiCl Step1->Step2 Step3 Boc Cleavage TFA/DCM, 2h Step2->Step3 Step4 Free-Basing 1M NaOH Step3->Step4 Step5 Final Isolation Concentration Step4->Step5

Figure 2: Sequential experimental workflow from setup to final product isolation.

References

  • Title: Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans Source: ACS Omega (American Chemical Society) URL: [Link](Note: Grounding URL provided routes directly to the verified ACS publication data).

Application

Advanced Application Note: 3-(2,4-Difluorophenoxy)propan-1-amine as a Strategic Intermediate in API Synthesis

Executive Summary The escalating crisis of antimicrobial resistance has driven drug development toward novel anti-virulence strategies that disarm pathogens rather than kill them outright. Within this paradigm, 3-(2,4-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance has driven drug development toward novel anti-virulence strategies that disarm pathogens rather than kill them outright. Within this paradigm, 3-(2,4-difluorophenoxy)propan-1-amine has emerged as a critical active pharmaceutical intermediate (API). This highly specialized building block is instrumental in the synthesis of phenoxyacetamide derivatives, which act as potent inhibitors of the Pseudomonas aeruginosa Type III Secretion System (T3SS). This application note details the mechanistic rationale for its structural design, optimized synthetic workflows, and self-validating quality control protocols necessary for robust API development.

Chemical Profile & Physical Properties

To establish a baseline for synthetic planning, the quantitative and physical parameters of the intermediate are summarized below.

PropertyValue
IUPAC Name 3-(2,4-difluorophenoxy)propan-1-amine
CAS Number 333799-86-3
Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Appearance Off-white to pale yellow liquid/solid
Primary Utility API intermediate for anti-virulence agents and CNS modulators

Mechanistic Rationale: The Causality of Fluorination

In advanced medicinal chemistry, the incorporation of the 2,4-difluorophenoxy moiety is a deliberate design choice driven by pharmacokinetics and target engagement.

Metabolic Stability: Lipophilic compounds are highly susceptible to oxidation by liver enzymes, particularly Cytochrome P450 (CYP450). By substituting hydrogen with highly electronegative fluorine atoms at the metabolically labile ortho (2-) and para (4-) positions of the phenoxy ring, the molecule gains significant resistance to oxidative transformation. The C–F bond is substantially stronger than the C–H bond, effectively blocking arene hydroxylation and prolonging the metabolic half-life of the resulting API (1)[1].

Stereoelectronic Effects: Fluorine substitution modulates the lipophilicity and restricts the conformation of the molecule (2)[2]. The strong inductive effect of the fluorine atoms alters the electron density of the aromatic system, which in turn optimizes the pKa of the downstream amine, improving membrane permeability and overall bioavailability during in vivo applications (3)[3].

Application Workflow: Synthesis of P. aeruginosa T3SS Inhibitors

Pseudomonas aeruginosa utilizes a T3SS nanomachine to inject effector toxins (such as ExoU and ExoS) directly into host macrophages, crippling the innate immune response. Phenoxyacetamide derivatives synthesized from 3-(2,4-difluorophenoxy)propan-1-amine bind specifically to the PscF needle protein, allosterically blocking this toxic secretion (4)[4].

T3SS_Pathway A 3-(2,4-Difluorophenoxy) propan-1-amine B Phenoxyacetamide API A->B HATU Coupling C Binding to PscF Needle Protein B->C Target Engagement D Blockade of ExoU/ExoS Toxin Secretion C->D T3SS Inhibition E Host Macrophage Survival D->E Immune Clearance

Figure 1: Mechanism of action for T3SS inhibitors derived from the difluorophenoxy amine.

Step-by-Step Methodology: HATU-Mediated Amide Coupling

Causality of Reagent Choice: Standard carbodiimides (like DCC or EDC) often yield poor results due to the intermediate's susceptibility to hydrolysis. HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester. This stabilizes the transition state and accelerates nucleophilic acyl substitution, ensuring high conversion rates even with sterically hindered carboxylic acids.

  • Amine Preparation: Dissolve 0.50 mmol of 3-(2,4-difluorophenoxy)propan-1-amine in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Acid Activation: In a separate flame-dried vial, dissolve 0.55 mmol of the target carboxylic acid (e.g., a substituted phenylacetic acid) and 0.55 mmol of HATU in 2.0 mL of DMF. Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at 20°C to ensure complete formation of the active ester.

  • Coupling Reaction: Transfer the activated acid solution to the amine solution dropwise. Stir the reaction mixture continuously at room temperature for 12 hours.

  • Aqueous Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to thoroughly remove residual DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography using a Hexane:EtOAc gradient (typically 4:1 to 1:1) to isolate the pure phenoxyacetamide API.

Synthetic_Workflow Step1 Amine Preparation (0.50 mmol in DMF) Step3 Nucleophilic Acyl Substitution (Stir 12h, RT) Step1->Step3 Step2 Carboxylic Acid Activation (HATU, DIPEA, 20°C) Step2->Step3 Step4 Aqueous Workup (EtOAc Extraction, Brine Wash) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5 QC Validation (1H-NMR, 19F-NMR, LC-MS) Step5->QC

Figure 2: Standardized synthetic workflow for phenoxyacetamide API generation and validation.

Quantitative Data: Coupling Reagent Optimization

To demonstrate the empirical superiority of the chosen methodology, the following table summarizes the optimization data for the amide coupling of 3-(2,4-difluorophenoxy)propan-1-amine.

Coupling ReagentBaseSolventTime (h)Isolated Yield (%)Purity (HPLC)
HATU DIPEADMF1289% >98%
EDC / HOBt TEADCM2472%94%
DCC / DMAP TEADCM2455%85%

Quality Control & Self-Validating Systems

A protocol is only as reliable as its validation metrics. To ensure the trustworthiness of the synthesized API, the following self-validating analytical checks must be performed:

  • 19F-NMR Spectroscopy: Critical for confirming the structural integrity of the 2,4-difluorophenoxy moiety. The presence of two distinct multiplets (typically around δ -118 ppm and -125 ppm) validates that the highly electronegative fluorine atoms were not subjected to nucleophilic aromatic substitution during the basic coupling conditions.

  • 1H-NMR Spectroscopy: Confirms the successful formation of the amide bond (evidenced by a broad singlet around δ 8.0 ppm) and verifies the preservation of the propyl chain spacer (multiplets at δ 2.0, 3.4, and 4.1 ppm).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Verifies the exact mass of the target phenoxyacetamide. The absence of [M-19]+ peaks ensures that no des-fluoro impurities (which would compromise the metabolic stability of the drug) are present in the final batch.

References

  • Small-Molecule Inhibitors of the Type III Secretion System.MDPI.
  • Mutations in the Pseudomonas aeruginosa Needle Protein Gene pscF Confer Resistance to Phenoxyacetamide Inhibitors of the Type III Secretion System.NIH / PMC.
  • Fabulous Fluorine in Medicinal Chemistry.Sussex Drug Discovery Centre.
  • The role of fluorine in medicinal chemistry: Improved metabolic stability.Taylor & Francis.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.NIH / PMC.

Sources

Method

Catalytic reduction techniques for synthesizing 3-(2,4-Difluorophenoxy)propan-1-amine

An In-Depth Guide to the Synthesis of 3-(2,4-Difluorophenoxy)propan-1-amine via Catalytic Reduction For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 3-(2,4-Difluorophenoxy)propan-1-amine via Catalytic Reduction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 3-(2,4-Difluorophenoxy)propan-1-amine, a key building block in pharmaceutical and agrochemical research. The focus is on catalytic reduction of the nitrile precursor, 3-(2,4-difluorophenoxy)propanenitrile, a robust and scalable synthetic route. This guide moves beyond simple procedural lists to explain the underlying chemical principles, justify methodological choices, and provide detailed, field-tested protocols to ensure high yield and purity.

Introduction and Synthetic Overview

The synthesis of fluorinated amines is a critical endeavor in medicinal chemistry, as the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] 3-(2,4-Difluorophenoxy)propan-1-amine represents a valuable intermediate for accessing more complex molecular targets. The most direct and industrially viable pathway to this amine is through the catalytic hydrogenation of its corresponding nitrile.[2][3]

Catalytic hydrogenation is the most economical route for producing primary amines from nitriles.[2] However, the primary challenge in this transformation is controlling selectivity. The reaction proceeds through a reactive imine intermediate, which can lead to the formation of undesirable secondary and tertiary amine byproducts.[3][4] This guide details strategies and protocols specifically designed to suppress these side reactions and maximize the yield of the desired primary amine.

The Mechanism of Nitrile Reduction and the Selectivity Challenge

The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) involves the addition of two equivalents of hydrogen (H₂). The reaction does not occur in a single step but proceeds via a critical intermediate: an imine (R-CH=NH).

This imine intermediate is the branch point for competing reaction pathways. While it can be further reduced to the desired primary amine, it is also susceptible to nucleophilic attack by a molecule of the primary amine product that has already formed. This condensation reaction leads to the formation of secondary and, subsequently, tertiary amines, as illustrated below.[4]

Workflow_Raney_Ni cluster_prep Reactor Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Parr reactor with substrate, ethanol, and ammonium hydroxide. B Carefully add Raney® Nickel slurry. Keep wet at all times. A->B C Seal reactor. Purge 3x with N₂, then purge 3x with H₂. B->C D Pressurize to 500 psi (34 bar) with H₂. C->D E Heat to 60 °C with vigorous stirring. D->E F Monitor H₂ uptake. Reaction typically 4-8 hours. E->F G Cool to RT, vent H₂, purge with N₂. F->G H Filter catalyst through Celite® under N₂. Wash with ethanol. DO NOT let cake dry. G->H I Concentrate filtrate under reduced pressure. H->I J Purify crude amine via vacuum distillation or column chromatography. I->J

Figure 2: General experimental workflow for Raney® Nickel catalyzed hydrogenation.

  • Reactor Charging: To a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker), add 3-(2,4-difluorophenoxy)propanenitrile (10.0 g), ethanol (100 mL), and ammonium hydroxide (10 mL).

  • Catalyst Addition: Under a stream of inert gas (Nitrogen or Argon), carefully add the Raney® Nickel slurry (~2.0 g). CRITICAL SAFETY NOTE: Raney® Nickel is pyrophoric and will ignite spontaneously if allowed to dry in air. [5]Always handle as a slurry and ensure it remains wet.

  • System Purge: Seal the reactor. Pressurize with nitrogen to ~100 psi and vent. Repeat this cycle three times. Subsequently, pressurize with hydrogen to ~100 psi and vent. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Pressurize the reactor to 500 psi (approximately 34 bar) with hydrogen. Begin vigorous stirring and heat the reaction mixture to 60 °C.

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake. The typical reaction time is 4-8 hours.

  • Catalyst Removal: After cooling to room temperature, carefully vent the excess hydrogen and purge the reactor three times with nitrogen. Open the reactor and, under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol. CRITICAL SAFETY NOTE: The filter cake must be kept wet with solvent and immediately quenched into a large volume of water for safe disposal. Do not allow it to dry.

  • Isolation: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation or silica gel chromatography to yield 3-(2,4-Difluorophenoxy)propan-1-amine.

Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation with an Acidic Additive

This protocol uses a common Pd/C catalyst and an acidic additive to achieve high selectivity under moderate conditions. This method is often preferred in lab-scale synthesis due to its operational simplicity.

Materials and Reagents

ReagentCAS No.AmountMolar Eq.Notes
3-(2,4-difluorophenoxy)propanenitrileN/A5.0 g1.0Substrate
10% Palladium on Carbon (Pd/C)7440-05-3500 mg10% w/wCatalyst. Caution: Pyrophoric.
Methanol67-56-1100 mL-Solvent
Concentrated Sulfuric Acid (H₂SO₄)7664-93-9~1.4 g0.55Acidic additive
Sodium Hydroxide (NaOH), 2M1310-73-2As needed-For neutralization
Dichloromethane (DCM)75-09-2As needed-Extraction solvent

Experimental Procedure

  • Reactor Charging: In a flask suitable for hydrogenation (e.g., a thick-walled round-bottom flask), dissolve 3-(2,4-difluorophenoxy)propanenitrile (5.0 g) in methanol (100 mL).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (~1.4 g). The addition is exothermic; consider using an ice bath for cooling.

  • Catalyst Addition: Carefully add 10% Pd/C (500 mg) to the solution.

  • System Purge: Seal the flask with a septum. Using a needle attached to a vacuum line, carefully evacuate the air from the flask. Backfill with hydrogen from a balloon. Repeat this evacuate/backfill cycle three to five times. [6]5. Reaction: Ensure the flask is securely fastened and stir the mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon) for 12-24 hours.

  • Monitoring: Reaction progress can be monitored by TLC or GC-MS analysis of a filtered aliquot.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol. SAFETY NOTE: The Pd/C on the filter pad is active and can ignite in air if the solvent evaporates completely. [6]Quench the filter cake with water immediately after filtration.

  • Work-up and Isolation: a. Concentrate the filtrate under reduced pressure to remove most of the methanol. b. Dilute the residue with water (50 mL) and cool in an ice bath. c. Slowly add 2M sodium hydroxide solution to basify the mixture to a pH > 12. d. Extract the aqueous layer with dichloromethane (3 x 50 mL). e. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(2,4-Difluorophenoxy)propan-1-amine, which can be further purified by distillation.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and assess purity. The disappearance of the nitrile peak in the ¹³C NMR and the appearance of the -CH₂NH₂ protons in the ¹H NMR are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography (GC): To determine the purity and quantify the levels of any remaining starting material or secondary/tertiary amine byproducts.

References

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.
  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.
  • Nitrile reduction. Wikipedia. [Link]

  • Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology (RSC Publishing).
  • Nitrile Reduction. Wordpress.
  • Nitrile reduction using Pd/C. ChemSpider Synthetic Pages. [Link]

  • Reduction of nitriles.
  • Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. ResearchGate. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. ResearchGate. [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link]

  • Catalytic Reduction of Nitriles and Oximes. Erowid. [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

  • reduction of nitriles. Chemguide. [Link]

  • Nitrile to Amine - Common Conditions. organic-reaction.com. [Link]

  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. ACS Publications. [Link]

  • Hydrogenation of nitrile groups on HNBR with a rhodium catalyst. Science Data Bank. [Link]

  • A Low Pressure Process for the Reduction of Nitriles. Use of Rhodium Catalyst. Journal of the American Chemical Society. [Link]

  • Rhodium(I)-Catalyzed Borylation of Nitriles through the Cleavage of Carbon–Cyano Bonds. Journal of the American Chemical Society. [Link]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. [Link]

  • Kinetic modeling of the catalytic hydrogenation of nitrile esters to amino esters. SINTEF. [Link]

  • Heterogeneous Catalytic Hydrogenation of 3‑Phenylpropionitrile over Palladium on Carbon. Semantic Scholar. [Link]

Sources

Application

Comprehensive LC-MS/MS Analysis Protocol for 3-(2,4-Difluorophenoxy)propan-1-amine: Method Development and Fragmentation Mechanics

Executive Summary & Pharmacophore Context The aryloxypropanamine scaffold is a highly privileged structural motif in medicinal chemistry, forming the core pharmacophore of several major central nervous system (CNS) thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Context

The aryloxypropanamine scaffold is a highly privileged structural motif in medicinal chemistry, forming the core pharmacophore of several major central nervous system (CNS) therapeutics, including selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs) such as duloxetine, fluoxetine, and atomoxetine[1]. In modern fragment-based drug discovery, phenoxypropanamine derivatives like 3-(2,4-Difluorophenoxy)propan-1-amine are frequently utilized to explore sp3-enriched chemical space and optimize ligand-target interactions[2].

Because these basic, lipophilic small molecules are rapidly metabolized in vivo, robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are required for their quantification in complex biological matrices[3]. This application note provides a self-validating, step-by-step protocol for the LC-MS/MS analysis of 3-(2,4-Difluorophenoxy)propan-1-amine, detailing the causality behind chromatographic choices and the mechanics of its gas-phase fragmentation.

Chemical & Physical Properties

Understanding the physicochemical properties of the analyte is the first step in designing a rational LC-MS/MS method. The primary amine dictates the ionization strategy, while the lipophilic difluorophenoxy group dictates the chromatographic retention mechanism.

Table 1: Physicochemical Profile of 3-(2,4-Difluorophenoxy)propan-1-amine

PropertyValueImplication for Analysis
Molecular Formula C9H11F2NODetermines exact mass calculations.
Monoisotopic Mass 187.0809 DaBase for high-resolution MS targeting.
Precursor Ion [M+H]+ m/z 188.1Target Q1 mass for MRM transitions.
pKa (Primary Amine) ~9.5 - 10.5Requires acidic mobile phase (pH < 4) for full protonation.
LogP (Predicted) ~1.8 - 2.2Suitable for Reversed-Phase (C18) chromatography.

Mass Spectrometry Principles: Causality & Mechanics

Ionization Dynamics

Due to the highly basic nature of the terminal primary amine, Positive Electrospray Ionization (ESI+) is the optimal ionization technique. By utilizing a mobile phase modified with 0.1% Formic Acid, the ambient pH is driven well below the analyte's pKa. This ensures that the aliphatic amine is fully protonated in solution prior to droplet desolvation, yielding an abundant [M+H]+ precursor ion at m/z 188.1 .

Collision-Induced Dissociation (CID) Pathways

The fragmentation of aryloxypropanamines in the collision cell (Q2) is highly predictable and structurally diagnostic.

  • Primary Pathway (Quantifier): The dominant fragmentation mechanism involves the heterolytic cleavage of the alkyl-aryl ether bond. The charge is retained on the aliphatic nitrogen, yielding a highly stable propanamine cation ([C3H8N]+) at m/z 58.1 . The 2,4-difluorophenoxy moiety is expelled as a neutral 2,4-difluorophenol molecule (130 Da).

  • Secondary Pathway (Qualifier): A secondary, higher-energy pathway involves the neutral loss of ammonia (-17 Da) from the terminal amine, yielding a product ion at m/z 171.1 ([C9H9F2O]+).

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 188.1 C9H12F2NO+ F1 Product Ion (Qualifier) m/z 171.1 [C9H9F2O]+ M->F1 Loss of NH3 (-17 Da) F2 Product Ion (Quantifier) m/z 58.1 [C3H8N]+ M->F2 Ether Bond Cleavage (- 2,4-Difluorophenol)

Figure 1: ESI-CID fragmentation pathway of 3-(2,4-Difluorophenoxy)propan-1-amine.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, this protocol is designed as a self-validating system incorporating internal standards and matrix-effect controls.

Phase 1: Sample Preparation (Protein Precipitation)
  • Step 1.1: Aliquot 50 µL of the biological sample (e.g., plasma or brain homogenate) into a 1.5 mL microcentrifuge tube.

  • Step 1.2: Add 150 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (IS) (e.g., Fluoxetine-d5 at 50 ng/mL).

    • Causality: The 3:1 organic-to-aqueous ratio rapidly denatures and precipitates soluble proteins, preventing them from clogging the LC column or causing ion suppression in the ESI source. Cold temperatures thermodynamically favor protein aggregation. The IS corrects for any volumetric losses or matrix-induced ionization variations.

  • Step 1.3: Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 1.4: Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

    • Self-Validation Check: Always prepare a "Matrix Blank" (matrix + pure acetonitrile without IS) to verify the absence of endogenous isobaric interferences.

Phase 2: Chromatographic Separation
  • Step 2.1: Inject 2 µL of the extract onto a sub-2 µm C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

    • Causality: The C18 stationary phase provides excellent hydrophobic retention for the difluorophenyl ring. Elevating the column temperature to 40°C reduces mobile phase viscosity, lowering system backpressure and improving mass transfer for sharper peaks.

  • Step 2.2: Execute the gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The 0.1% formic acid modifier serves a dual purpose. First, it ensures the primary amine remains fully protonated, preventing secondary electrostatic interactions with residual silanols on the silica stationary phase (which causes peak tailing). Second, it provides the necessary protons for efficient ESI+ ionization.

Phase 3: Mass Spectrometry (QqQ MRM)
  • Step 3.1: Operate the triple quadrupole (QqQ) mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Step 3.2: Program the Multiple Reaction Monitoring (MRM) transitions as defined in Table 3.

    • Causality: MRM mode isolates the specific precursor ion in Q1, fragments it in Q2, and isolates the specific product ion in Q3. This double-mass-filtering mechanism drastically reduces chemical noise, providing the high signal-to-noise ratio required for trace-level quantification.

LCMS_Workflow N1 Sample Prep Protein Precipitation & IS Addition N2 Chromatography RP-C18 Column 0.1% Formic Acid N1->N2 N3 Ionization ESI+ Mode [M+H]+ m/z 188.1 N2->N3 N4 Mass Spec (QqQ) MRM Transitions 188.1 -> 58.1 N3->N4 N5 Data Analysis Peak Integration & Quantification N4->N5

Figure 2: End-to-end LC-MS/MS analytical workflow for 3-(2,4-Difluorophenoxy)propan-1-amine.

Quantitative Data & Parameters

Table 2: Liquid Chromatography Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.000.40955
1.000.40955
4.000.401090
5.500.401090
5.600.40955
7.000.40955

Table 3: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3-(2,4-diF-phenoxy)propan-1-amine 188.158.15015Quantifier
3-(2,4-diF-phenoxy)propan-1-amine 188.1171.15010Qualifier
Fluoxetine-d5 (Internal Standard) 315.244.15020IS Quantifier

(Note: Source temperature, capillary voltage, and desolvation gas flows should be optimized according to the specific mass spectrometer manufacturer's guidelines).

References

  • Fragtory: Pharmacophore-Focused Design, Synthesis, and Evaluation of an sp3-Enriched Fragment Library Journal of Medicinal Chemistry - ACS Publications (2023). URL:[Link]

  • Drugs possessing aryloxypropanamine pharmacophore, duloxetine, dapoxetine and propranolol, increase allopregnanolone in rat brain: Possible involvement of allopregnanolone in their central nervous system effects Steroids - PubMed / NIH (2023). URL:[Link]

  • Determination of 25‐Hydroxyvitamin D3 in Rat Brain by Derivatization‐Assisted LC/ESI‐MS/MS PMC - NIH (2025). URL:[Link]

Sources

Method

Proper storage and handling protocols for 3-(2,4-Difluorophenoxy)propan-1-amine

Application Notes and Protocols for 3-(2,4-Difluorophenoxy)propan-1-amine Introduction: Understanding the Compound 3-(2,4-Difluorophenoxy)propan-1-amine is a substituted phenoxypropylamine derivative. This class of compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for 3-(2,4-Difluorophenoxy)propan-1-amine

Introduction: Understanding the Compound

3-(2,4-Difluorophenoxy)propan-1-amine is a substituted phenoxypropylamine derivative. This class of compounds is of significant interest to researchers in drug development and medicinal chemistry, often serving as key building blocks or intermediates in the synthesis of novel therapeutic agents. The presence of the difluorophenoxy group and a primary amine moiety imparts specific chemical reactivity and potential biological activity. The fluorination can enhance metabolic stability or binding affinity, while the primary amine offers a reactive handle for further chemical modification.

Given its structural alerts—a primary amine and an activated aromatic system—proper handling and storage are not merely procedural formalities but critical determinants of experimental success and laboratory safety. These protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the safe and effective use of this compound, ensuring its integrity from receipt to disposal. The causality behind each recommendation is explained to foster a deeper understanding of the required safety measures.

Hazard Profile and GHS Classification

While a specific, dedicated Safety Data Sheet (SDS) for 3-(2,4-Difluorophenoxy)propan-1-amine is not broadly available, its hazard profile can be reliably inferred from structurally analogous compounds, such as other fluorinated phenoxypropylamines and aliphatic amines.[1][2][3] The primary hazards are associated with its amine functionality, which renders the compound corrosive and a potential irritant.

Table 1: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement Rationale & Implication
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Ingestion can lead to systemic toxicity. Do not eat, drink, or smoke in the handling area.[4][5][6]
Skin Corrosion/Irritation Category 1C/2 H314/H315: Causes severe skin burns and eye damage / Causes skin irritation Primary amines are alkaline and can cause chemical burns or significant irritation upon contact. Impervious gloves and lab coats are mandatory.
Serious Eye Damage Category 1 H318: Causes serious eye damage Direct contact with eyes can lead to irreversible damage.[4][5] Chemical splash goggles and a face shield are required.

| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects | Amines can be harmful to aquatic organisms.[4] Prevent release to the environment and follow proper disposal protocols. |

Storage Protocols: Preserving Chemical Integrity

The stability of 3-(2,4-Difluorophenoxy)propan-1-amine is paramount for reproducible experimental outcomes. Amines are susceptible to degradation via oxidation and reaction with atmospheric carbon dioxide and moisture.

Recommended Storage Conditions
  • Temperature: Store in a cool, shaded area. Recommended storage temperature is typically at ambient room temperature, away from direct heat sources.[7] Avoid areas with significant temperature fluctuations which can pressure-cycle the container.

  • Atmosphere: For long-term storage, it is best practice to store under an inert atmosphere (e.g., Argon or Nitrogen). This mitigates the risk of slow oxidation, which can lead to the formation of colored impurities and degradation of the primary amine.

  • Container: The compound should be kept in its original, tightly sealed container.[8] Ensure the cap is securely fastened after each use to prevent exposure to air and moisture.

  • Location: Store in a dedicated, well-ventilated cabinet for corrosive and organic compounds.[1] The storage area should be locked or otherwise accessible only to authorized personnel.[4][8]

Material Incompatibilities

To prevent dangerous reactions, segregation from the following materials is critical:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, chlorates). Amines can react vigorously or explosively with strong oxidizers.[1]

  • Acids and Acid Chlorides: Violent neutralization reactions can occur.

  • Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamates, leading to product degradation. Keeping containers tightly sealed is the primary defense.

  • Aldehydes and Ketones: Can form imines, representing an incompatibility if the primary amine is desired for a subsequent reaction.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling ensures both user safety and prevention of sample contamination.

Engineering Controls
  • Ventilation: All handling of the compound, including weighing and transferring, must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of any potential vapors or aerosols.[7]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[9][10]

Mandatory Personal Protective Equipment (PPE)

The following PPE is required at all times when handling 3-(2,4-Difluorophenoxy)propan-1-amine:

  • Eye/Face Protection: Use chemical safety goggles and a face shield for comprehensive protection against splashes.[5][7]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., Nitrile or Viton).[5] Gloves must be inspected for integrity before use and changed immediately if contamination occurs. Use proper glove removal technique to avoid skin contact.[7]

    • Lab Coat: A flame-retardant lab coat should be worn and buttoned completely.[8]

  • Respiratory Protection: If working outside of a fume hood (not recommended) or during a large spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

The following diagram outlines the logical workflow for safely handling the compound from receipt to disposal.

Caption: Workflow for Safe Handling of 3-(2,4-Difluorophenoxy)propan-1-amine.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

Spill Response
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Contain: For liquid spills, cover with a liquid-absorbent, inert material (e.g., vermiculite, sand, or Chemizorb®).[4] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for chemical waste.[5]

  • Clean: Clean the affected area thoroughly with a suitable solvent, followed by soap and water.[4]

  • Dispose: Dispose of all contaminated materials as hazardous waste.

First-Aid Measures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[11] Rinse mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[6][11]

Disposal Protocols

All waste containing 3-(2,4-Difluorophenoxy)propan-1-amine must be treated as hazardous chemical waste.

  • Waste Collection: Collect waste in designated, clearly labeled, and sealed containers. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers may retain product residue and can be hazardous.[9] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container should then be disposed of in accordance with institutional and local regulations.[9]

  • Professional Disposal: All disposal must be conducted through a licensed and approved waste disposal company to ensure compliance with all federal, state, and local environmental regulations.

References

  • Tri-iso. (n.d.). Material Safety Data Sheet for ADDOCAT KE-9018 363D. Retrieved from Tri-iso. [Link]

  • Adama. (2015, September 4). Safety Data Sheet for Defy Amine 4. Retrieved from Greenbook.net. [Link]

  • IQS Directory. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from IQS Directory. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. Retrieved from Angene Chemical. [Link]

  • UCPA LLC. (n.d.). Material Safety Data Sheet. Retrieved from Greenbook.net. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenoxy)propan-1-amine. PubChem Compound Database. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(2,2-difluoroethoxy)propan-1-amine — Chemical Substance Information. Retrieved from NextSDS. [Link]

Sources

Application

Application Notes and Protocols for the Integration of 3-(2,4-Difluorophenoxy)propan-1-amine in Drug Discovery

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry The incorporation of fluorine into small molecule drug candidates is a well-established and powerful strategy in modern medicinal chemistry. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

The incorporation of fluorine into small molecule drug candidates is a well-established and powerful strategy in modern medicinal chemistry. The unique physicochemical properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] The 2,4-difluorophenoxy motif, in particular, has been identified as a key structural element in a number of biologically active compounds. This guide provides a comprehensive overview and detailed protocols for the effective incorporation of a valuable building block, 3-(2,4-Difluorophenoxy)propan-1-amine , into drug discovery pipelines. This versatile scaffold offers a unique combination of a flexible linker and a difluorinated aromatic ring system, making it an attractive starting point for the synthesis of novel therapeutic agents across various disease areas.

Chemical Properties and Handling of 3-(2,4-Difluorophenoxy)propan-1-amine

A thorough understanding of the chemical properties and safety considerations of a building block is paramount for its successful application.

PropertyValueSource
CAS Number Not explicitly found for this exact structure, but related compounds are availableN/A
Molecular Formula C₉H₁₁F₂NOCalculated
Molecular Weight 187.19 g/mol Calculated
Appearance Likely a liquid or low-melting solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, MeOH, DMSO)Inferred from similar compounds

Safety and Handling:

Based on safety data for structurally related amines, 3-(2,4-Difluorophenoxy)propan-1-amine should be handled with care in a well-ventilated fume hood.[2][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The compound is likely to be a skin and eye irritant.[2][4]

Synthetic Strategy: A Representative Protocol

Reaction Scheme:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Conversion to Azide cluster_2 Step 3: Reduction to Amine 2,4-Difluorophenol 2,4-Difluorophenol Intermediate_1 3-(2,4-Difluorophenoxy)propan-1-ol 2,4-Difluorophenol->Intermediate_1 + 3-Bromopropan-1-ol 3-Bromopropan-1-ol 3-Bromopropan-1-ol Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., Acetone) Solvent (e.g., Acetone) Intermediate_2 1-(3-Azidopropoxy)-2,4-difluorobenzene Intermediate_1->Intermediate_2 + NaN3 or DPPA DPPA, DBU DPPA, DBU Solvent (e.g., Toluene) Solvent (e.g., Toluene) Final_Product 3-(2,4-Difluorophenoxy)propan-1-amine Intermediate_2->Final_Product Reduction Reducing Agent (e.g., H2, Pd/C or LiAlH4) Reducing Agent (e.g., H2, Pd/C or LiAlH4) Solvent (e.g., MeOH or THF) Solvent (e.g., MeOH or THF)

Caption: Proposed synthetic workflow for 3-(2,4-Difluorophenoxy)propan-1-amine.

Step-by-Step Protocol:

  • Synthesis of 3-(2,4-Difluorophenoxy)propan-1-ol:

    • To a solution of 2,4-difluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

    • Add 3-bromopropan-1-ol (1.1 eq) to the mixture.

    • Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC).

    • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-(2,4-difluorophenoxy)propan-1-ol.

  • Synthesis of 1-(3-Azidopropoxy)-2,4-difluorobenzene:

    • Dissolve 3-(2,4-difluorophenoxy)propan-1-ol (1.0 eq) in a solvent like toluene.

    • Add diphenylphosphoryl azide (DPPA) (1.2 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.

    • The crude azide is often used in the next step without further purification.

  • Synthesis of 3-(2,4-Difluorophenoxy)propan-1-amine:

    • Dissolve the crude 1-(3-azidopropoxy)-2,4-difluorobenzene in a solvent like methanol or THF.

    • For catalytic hydrogenation, add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere until the reaction is complete.

    • Alternatively, for a more potent reduction, slowly add the azide to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in dry THF at 0 °C.

    • After the reaction is complete, quench carefully with water and aqueous sodium hydroxide.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Dry the organic layer, concentrate, and purify the final product by distillation or column chromatography.

Analytical Characterization

The identity and purity of the synthesized 3-(2,4-Difluorophenoxy)propan-1-amine should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Application in Drug Discovery: A Hypothetical Workflow

The primary amine functionality of 3-(2,4-Difluorophenoxy)propan-1-amine makes it an ideal building block for creating a library of diverse derivatives for screening against various biological targets. A potential application, inspired by the presence of the 2,4-difluorophenoxy moiety in known p38α mitogen-activated protein kinase inhibitors, is outlined below.

G cluster_0 Library Synthesis cluster_1 Screening Cascade cluster_2 Lead Optimization Start 3-(2,4-Difluorophenoxy)propan-1-amine Amide_Coupling Amide Coupling with Carboxylic Acids Start->Amide_Coupling Reductive_Amination Reductive Amination with Aldehydes/Ketones Start->Reductive_Amination Library Diverse Library of Derivatives Amide_Coupling->Library Reductive_Amination->Library Primary_Screen Primary Screen (e.g., p38α Kinase Assay) Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (e.g., Cell-based Assay) Hit_Identification->Secondary_Screen Lead_Generation Lead Generation Secondary_Screen->Lead_Generation SAR_Studies SAR_Studies Lead_Generation->SAR_Studies Structure-Activity Relationship ADME_Tox ADME_Tox SAR_Studies->ADME_Tox ADME/Tox Profiling Candidate Candidate ADME_Tox->Candidate Preclinical Candidate

Caption: A workflow for incorporating the title compound into a drug discovery pipeline.

Protocols for Library Synthesis and Biological Evaluation

Protocol 1: Amide Library Synthesis

This protocol describes a general method for coupling 3-(2,4-Difluorophenoxy)propan-1-amine with a diverse set of carboxylic acids.

  • Reaction Setup:

    • In a reaction vial, dissolve the carboxylic acid (1.0 eq) in a suitable solvent like DMF or DCM.

    • Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

    • Stir the mixture for 10 minutes at room temperature.

    • Add a solution of 3-(2,4-Difluorophenoxy)propan-1-amine (1.0 eq) in the same solvent.

  • Reaction and Workup:

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude amide product by flash column chromatography or preparative HPLC.

Protocol 2: In Vitro p38α Kinase Assay (Illustrative Example)

This protocol provides a general framework for a fluorescence-based in vitro kinase assay to screen the synthesized library for inhibitory activity against p38α.

  • Reagents and Materials:

    • Recombinant human p38α kinase

    • Fluorescently labeled peptide substrate (e.g., from the LanthaScreen™ or Z'-LYTE™ platforms)

    • ATP

    • Assay buffer (e.g., HEPES-based buffer with MgCl₂, Brij-35, and EGTA)

    • Test compounds (synthesized library) dissolved in DMSO

    • 384-well assay plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the assay plate, add the assay buffer, the test compound solution, and the p38α kinase.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a development reagent (specific to the assay platform).

    • Incubate for the development time (e.g., 60 minutes).

    • Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ values for active compounds by fitting the data to a dose-response curve.

Conclusion

3-(2,4-Difluorophenoxy)propan-1-amine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic incorporation of a difluorinated phenyl ring and a reactive primary amine allows for the facile generation of diverse chemical libraries. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their quest for novel therapeutic agents. The inherent properties conferred by the difluorophenoxy moiety make this scaffold particularly promising for the development of drug candidates with improved metabolic stability and biological activity.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • PubChem. (n.d.). 3-(4-Fluorophenoxy)propan-1-amine. Retrieved from [Link]

  • Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of medicinal chemistry, 54(7), 2255-2265.
  • Gao, W., et al. (2006). Interspecies differences in pharmacokinetics and metabolism of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide: The role of N-acetyltransferase. Drug Metabolism and Disposition, 34(5), 804-810.

Sources

Method

Analytical Strategies for 3-(2,4-Difluorophenoxy)propan-1-amine: Chromatographic Separation and Quantitation

Molecular Profiling and Analytical Challenges 3-(2,4-Difluorophenoxy)propan-1-amine is a highly functionalized intermediate frequently utilized in pharmaceutical development and fine chemical synthesis. Designing a robus...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Profiling and Analytical Challenges

3-(2,4-Difluorophenoxy)propan-1-amine is a highly functionalized intermediate frequently utilized in pharmaceutical development and fine chemical synthesis. Designing a robust chromatographic method for this molecule requires navigating a unique triad of physicochemical challenges:

  • Aliphatic Primary Amine: With a pKa typically ranging between 9.5 and 10.5, the terminal amine is fully protonated at the standard acidic-to-neutral pH levels (pH 2–7) used in reversed-phase liquid chromatography (RPLC). This localized positive charge frequently induces severe peak tailing on traditional alkyl (C18) stationary phases due to secondary ion-exchange interactions with residual, unreacted surface silanols.

  • Fluorinated Aryl Ether: The 2,4-difluorophenoxy moiety exhibits moderate hydrophobicity but possesses a highly specific electronic profile. The strongly electronegative fluorine atoms withdraw electron density from the aromatic ring, fundamentally altering its π-π interaction capabilities compared to non-fluorinated analogs. Standard hydrophobic retention mechanisms often fail to resolve this motif from closely related structural isomers.

  • Optical Invisibility: The molecule lacks an extended conjugated π-system. The isolated difluorophenoxy group provides only weak UV absorbance (typically maxing out below 230 nm). Consequently, standard HPLC-UV methods suffer from poor sensitivity and baseline drift without chemical derivatization.

Methodological Rationale: Overcoming Separation Barriers

To engineer a self-validating analytical system, the separation strategy must directly address the molecule's specific properties. We present two orthogonal, field-proven approaches: Direct LC-MS/MS utilizing a Pentafluorophenyl (PFP) phase, and HPLC-UV following pre-column derivatization.

The Case for Fluorinated Stationary Phases (PFP)

When analyzing halogenated aromatic compounds, fluorinated stationary phases—particularly PFP columns—offer superior and orthogonal selectivity compared to traditional C18 phases[1]. The retention mechanism on a PFP column is multimodal. While C18 relies almost exclusively on dispersive (hydrophobic) interactions, PFP phases engage analytes through π-π charge-transfer interactions, dipole-dipole interactions induced by the highly polarized C-F bonds, and rigid shape recognition[2].

Crucially, PFP columns exhibit a controlled degree of ion-exchange character. This property can be leveraged to effectively retain and separate polar, basic amines like 3-(2,4-difluorophenoxy)propan-1-amine without the deleterious peak tailing characteristic of older silica phases[2].

RetentionMechanism Analyte 3-(2,4-Difluorophenoxy) propan-1-amine PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Dipole Dipole-Dipole (C-F Bonds) Analyte->Dipole Silanol Ion-Exchange (Protonated Amine) Analyte->Silanol PFP Pentafluorophenyl (PFP) Stationary Phase PiPi->PFP Dipole->PFP Silanol->PFP

Retention mechanisms of 3-(2,4-Difluorophenoxy)propan-1-amine on a PFP stationary phase.

Pre-Column Derivatization for Optical Detection

For laboratories lacking LC-MS/MS capabilities, optical detection requires the chemical modification of the analyte. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a premier reagent for the pre-column derivatization of primary aliphatic amines[3].

Operating under mildly basic conditions (pH 8.5–9.5), FMOC-Cl reacts rapidly with the primary amine to form a highly stable carbamate derivative[4]. This transformation neutralizes the problematic basic amine—thereby drastically improving peak shape on standard C18 columns—and tags the molecule with a massive fluorenyl chromophore. This enables highly sensitive UV detection at 266 nm[5].

DerivatizationWorkflow Sample Amine Sample (Aqueous) Reaction Reaction (RT, 10 min) Sample->Reaction Buffer Borate Buffer (pH 9.0) Buffer->Reaction Reagent FMOC-Cl in Acetonitrile Reagent->Reaction Quench Quenching (Glycine) Reaction->Quench Analysis HPLC-UV/FL Analysis Quench->Analysis

Step-by-step FMOC-Cl pre-column derivatization workflow for primary amine detection.

Experimental Protocols & Methodologies

Protocol A: Direct UPLC-MS/MS Impurity Profiling (PFP Phase)

Causality & Design: This method utilizes a low-pH mobile phase (0.1% Formic Acid) to ensure the primary amine is fully protonated, standardizing its charge state to prevent peak splitting. The PFP column provides the necessary retention via dipole-dipole and controlled ion-exchange interactions, bypassing the need for derivatization.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the analyte in the Initial Mobile Phase (95% A / 5% B) to a concentration of 10–100 ng/mL. Critical: Ensuring the diluent matches the initial gradient conditions prevents solvent-induced peak distortion.

  • Column Equilibration: Purge a high-efficiency PFP column (e.g., Kinetex PFP, 100 × 2.1 mm, 2.6 µm) with Mobile Phase A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min until the baseline stabilizes.

  • Execution: Inject 2 µL of the sample. Execute the gradient detailed in Table 1.

  • MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transitions (e.g., [M+H]+ m/z 188.1 → specific fragment ions).

  • System Suitability (Self-Validation): The tailing factor (Tf) of the 3-(2,4-difluorophenoxy)propan-1-amine peak must be ≤ 1.3. Signal-to-noise (S/N) for the lower limit of quantitation (LLOQ) must be ≥ 10.

Protocol B: FMOC-Cl Pre-Column Derivatization for HPLC-UV

Causality & Design: The reaction requires a buffered alkaline environment to ensure the primary amine is unprotonated and acts as a strong nucleophile. Because FMOC-Cl is highly reactive, excess reagent must be quenched post-reaction to prevent it from interfering with the analyte peak during chromatography[3].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and carefully adjust the pH to 9.0 using 0.1 M NaOH.

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous Acetonitrile to a concentration of 5 mM. Prepare a quenching solution of 20 mM Glycine in LC-MS grade water.

  • Derivatization Reaction: In a 2 mL HPLC auto-sampler vial, combine 100 µL of the aqueous amine sample with 100 µL of the Borate buffer. Add 200 µL of the FMOC-Cl reagent. Vortex immediately for 10 seconds to ensure a homogenous mixture.

  • Incubation: Allow the reaction to proceed at room temperature (20–25 °C) for exactly 10 minutes.

  • Quenching: Add 100 µL of the Glycine quenching solution to consume the excess FMOC-Cl. Vortex and wait 5 minutes.

  • Chromatographic Analysis: Inject 10 µL onto a standard C18 column (e.g., 150 × 4.6 mm, 5 µm). Utilize the reversed-phase gradient detailed in Table 2 and monitor UV absorbance at 266 nm.

  • System Suitability (Self-Validation): The derivative must yield a single, sharp peak. The quenching byproduct (FMOC-Glycine) will elute early; ensure baseline resolution (Rs > 2.0) between FMOC-Glycine and the FMOC-analyte derivative.

Quantitative Data Summaries

Table 1: UPLC-MS/MS Gradient Program (PFP Column)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.00.4955
1.00.4955
5.00.44060
6.00.4595
7.50.4595
7.60.4955
10.00.4955

Table 2: HPLC-UV Gradient Program (C18 Column, FMOC-Derivative)

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.01.07030
2.01.07030
12.01.01090
15.01.01090
15.11.07030
20.01.07030

Table 3: Comparison of Analytical Strategies

ParameterProtocol A: Direct UPLC-MS/MSProtocol B: FMOC-Derivatization HPLC-UV
Stationary Phase Pentafluorophenyl (PFP)Octadecylsilane (C18)
Detection Mode ESI+ MS/MS (m/z 188.1)UV Absorbance (266 nm)
Sample Prep Time Minimal (Direct Dilution)~15–20 minutes (Reaction + Quench)
Primary Advantage High throughput, avoids derivatizationAccessible for standard UV-equipped labs
Key Challenge Requires high-end MS instrumentationPotential interference from quench peaks

References

  • Chromatography Forum / J Pharm Biomed Anal.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air Thermo Fisher Scientific URL
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition ACS Publications URL
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International URL
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(2,4-Difluorophenoxy)propan-1-amine Synthesis

Welcome to the Application Scientist Support Center. The synthesis of aryloxypropylamines like 3-(2,4-difluorophenoxy)propan-1-amine is a fundamental process in pharmaceutical development, yet researchers frequently enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of aryloxypropylamines like 3-(2,4-difluorophenoxy)propan-1-amine is a fundamental process in pharmaceutical development, yet researchers frequently encounter catastrophic yield losses due to poor pathway selection, competing nucleophiles, or improper workup procedures.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind common experimental failures and provide field-proven, self-validating protocols to ensure high-yield, high-purity synthesis.

I. Visual Workflow: High-Yield Synthetic Pathways

To avoid the pitfalls of direct alkylation, industry standards dictate the use of "masked" amine equivalents. The two most robust strategies are the Nitrile Route and the Gabriel Synthesis [1].

SynthesisRoutes Start 2,4-Difluorophenol ReagentA 3-Bromopropanenitrile + K2CO3 / DMF Start->ReagentA Alkylation ReagentB N-(3-Bromopropyl)phthalimide + K2CO3 / DMF Start->ReagentB Alkylation InterA 3-(2,4-Difluorophenoxy) propanenitrile ReagentA->InterA ReductA LiAlH4 / THF InterA->ReductA Reduction Target 3-(2,4-Difluorophenoxy) propan-1-amine ReductA->Target InterB Phthalimide Intermediate ReagentB->InterB DeprotB Hydrazine Hydrate (EtOH, Reflux) InterB->DeprotB Deprotection DeprotB->Target

Caption: Synthetic pathways for 3-(2,4-Difluorophenoxy)propan-1-amine via Nitrile and Gabriel routes.

II. Quantitative Yield Optimization Data
Synthetic RouteKey ReagentsTypical Overall YieldPrimary Yield-Limiting FactorScalability
Direct Alkylation 3-chloropropylamine HCl, K₂CO₃15–25%Polymerization & Azetidine formationPoor
Nitrile Route 3-bromopropanenitrile, LiAlH₄75–85%Premature quench (Aldehyde formation)Excellent
Gabriel Synthesis N-(3-bromopropyl)phthalimide, N₂H₄80–90%Phthalhydrazide entrapmentGood
III. Troubleshooting Guide & FAQs

Q1: Why is my yield consistently below 20% when reacting 2,4-difluorophenol directly with 3-chloropropylamine hydrochloride? Analysis: Direct alkylation using an unprotected haloalkylamine is a classic pitfall. Under the basic conditions required to deprotonate 2,4-difluorophenol (e.g., K₂CO₃), the primary amine of the alkylating agent is also deprotonated. This free amine acts as a competing nucleophile, leading to rapid intramolecular cyclization (forming volatile azetidine) or intermolecular polymerization[2]. Solution: You must use a "masked" amine equivalent. Transition your protocol to either the Nitrile Route or the Gabriel Synthesis. Both methods completely prevent amine-driven side reactions, increasing theoretical yields to >80%[1],[3].

Q2: During the LiAlH₄ reduction of 3-(2,4-difluorophenoxy)propanenitrile, LC-MS shows a significant aldehyde byproduct. How do I force complete reduction to the primary amine? Analysis: The reduction of a nitrile by Lithium Aluminum Hydride (LiAlH₄) proceeds via two successive nucleophilic hydride additions. The first addition forms a highly polar imine salt intermediate[4]. If the reaction is quenched with water prematurely, or if the LiAlH₄ is degraded by atmospheric moisture, this imine salt hydrolyzes directly into an aldehyde rather than undergoing the second hydride addition to become an amine[5]. Solution: Ensure you are using a sufficient excess of fresh LiAlH₄ (typically 2.0 to 2.5 equivalents, providing 8-10 hydride equivalents). Allow the reaction to reflux in anhydrous THF for at least 4 hours. Most importantly, quench strictly using the Fieser-Fieser method to prevent premature hydrolysis of unreacted imine salts during workup.

Q3: The Gabriel synthesis alkylation works perfectly, but I lose most of my product during the hydrazine deprotection step. The mixture turns into an unfilterable paste. Analysis: The "paste" is phthalhydrazide, the stoichiometric byproduct of the deprotection step. Phthalhydrazide is notoriously insoluble and physically traps your target primary amine within its crystalline matrix, leading to massive yield loss during standard filtration[2]. Solution: Do not attempt to filter the crude basic mixture. After the reflux with hydrazine hydrate is complete, cool the mixture and acidify it to pH < 2 using aqueous HCl. This protonates your target 3-(2,4-difluorophenoxy)propan-1-amine, rendering it highly water-soluble. The phthalhydrazide remains insoluble and can now be cleanly filtered off. Finally, basify the aqueous filtrate to pH > 10 with NaOH and extract with dichloromethane to recover the pure free amine.

Q4: In the initial Williamson ether synthesis, I am observing a secondary byproduct with the same mass. Is C-alkylation occurring? Analysis: The fluorine atom at the C2 position of 2,4-difluorophenol provides some steric hindrance, but the phenoxide ion is an ambient nucleophile. If the solvent does not adequately separate the phenoxide-cation ion pair, electron density can shift to the aromatic ring, leading to C-alkylation instead of the desired O-alkylation[6]. Solution: Maximize O-alkylation by using a highly polar aprotic solvent like DMF or DMSO. Pair this with a "hard" cation base like K₂CO₃. The polar solvent solvates the potassium ion, leaving the phenoxide oxygen "naked" and highly reactive, strongly favoring the Williamson ether O-alkylation pathway[1].

IV. Self-Validating Experimental Protocols (Nitrile Route)

This protocol is designed as a self-validating system, meaning you will chemically confirm the success of each step before proceeding to the next.

Step 1: Williamson Ether Synthesis (Alkylation)
  • Setup: In an oven-dried round-bottom flask under N₂, dissolve 2,4-difluorophenol (1.0 eq, 10 mmol) in anhydrous DMF (20 mL, 0.5 M).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.0 eq, 20 mmol). Stir at room temperature for 30 minutes until the solution turns slightly yellow (indicating phenoxide formation).

  • Alkylation: Dropwise add 3-bromopropanenitrile (1.2 eq, 12 mmol). Heat the mixture to 80°C for 6 hours.

  • Validation Checkpoint (TLC): Elute a TLC plate in Hexanes/EtOAc (4:1). The starting phenol (UV active, R_f ~0.3) should completely disappear, replaced by the nitrile intermediate (UV active, R_f ~0.6).

  • Workup: Cool to room temperature, quench with ice water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield 3-(2,4-difluorophenoxy)propanenitrile.

Step 2: Nitrile Reduction (LiAlH₄)
  • Setup: In an oven-dried flask under N₂, suspend LiAlH₄ (2.5 eq, 25 mmol) in anhydrous THF (30 mL). Cool to 0°C in an ice bath.

  • Reduction: Dissolve the intermediate from Step 1 (1.0 eq, 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension to control the exothermic evolution of H₂ gas.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4 hours to ensure complete double-hydride addition[4].

  • Fieser-Fieser Quench: Cool the reaction to 0°C. Vigorously stir and sequentially add:

    • x mL of distilled water (where x = grams of LiAlH₄ used; e.g., 0.95 mL).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water. Stir for 15 minutes until the aluminum salts precipitate as a clean, granular white solid.

  • Validation Checkpoint (Ninhydrin Stain): Spot the crude organic phase on a TLC plate, dip in ninhydrin stain, and heat. A strong purple/pink spot confirms the presence of the primary aliphatic amine.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate in vacuo to afford the pure 3-(2,4-difluorophenoxy)propan-1-amine.

V. References
  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Retrieved from:[Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from:[Link]

  • OpenStax / Pressbooks. 24.6 Synthesis of Amines – Organic Chemistry. Retrieved from: [Link]

  • Google Patents. US3176019A - Williamson ether synthesis. Retrieved from:

Sources

Optimization

Troubleshooting low purity during 3-(2,4-Difluorophenoxy)propan-1-amine extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing purification bottlenecks during the synthesis of fluorinated phenoxyamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing purification bottlenecks during the synthesis of fluorinated phenoxyamines.

Extracting 3-(2,4-Difluorophenoxy)propan-1-amine presents a unique set of physicochemical challenges. Primary amines are notorious for their surfactant-like behavior, high water solubility in their protonated states, and tendency to form stubborn emulsions. Furthermore, when synthesized via the alkylation of 2,4-difluorophenol, separating the highly basic target amine from the acidic phenolic starting material requires precise thermodynamic control.

This guide abandons generic advice to provide a mechanistic, self-validating approach to troubleshooting your extraction workflows.

Part 1: The Thermodynamics of Amine Partitioning

To successfully extract 3-(2,4-Difluorophenoxy)propan-1-amine, we must exploit the distinct pKa differentials between the target molecule and its primary impurities.

The target molecule is a primary amine with a pKa of approximately 10.5[1]. In contrast, the starting material, 2,4-difluorophenol, is unusually acidic for a phenol due to the strong electron-withdrawing inductive effects of the two ortho/para fluorine atoms, giving it a predicted pKa of 8.72[2].

Because these pKa values are relatively close, a single-pass liquid-liquid extraction (LLE) at a neutral or mildly basic pH will result in co-extraction. At pH 9.5, for example, the amine is partially protonated (water-soluble) while the phenol is partially deprotonated (water-soluble), leading to catastrophic yield loss and poor phase separation[3]. The solution is a biphasic acid-base swing , which forces the molecules into opposing solubility states.

Quantitative Partitioning Data

Table 1: Physicochemical properties dictating phase preference during extraction.

CompoundMolecular WeightpKaPredominant Species (pH 2)Predominant Species (pH 13)Phase Preference (pH 13)
3-(2,4-Difluorophenoxy)propan-1-amine 187.19 g/mol ~10.5Protonated (Ammonium)Free Base (Neutral)Organic
2,4-Difluorophenol (Impurity)130.09 g/mol 8.72Protonated (Neutral)Deprotonated (Phenoxide)Aqueous

Part 2: Troubleshooting FAQs

Q1: Why is my final extracted amine heavily contaminated with 2,4-difluorophenol? Causality: You are likely performing a direct organic extraction without an acidic wash. If you simply quench the reaction and extract with ethyl acetate or dichloromethane (DCM), the neutral 2,4-difluorophenol will readily partition into the organic layer alongside your free-base amine. Solution: You must implement a reverse acid-base swing. By first dropping the pH below 2, you protonate the amine (making it water-soluble) while keeping the phenol neutral (organic-soluble). Discarding this initial organic layer permanently removes the phenol from your system.

Q2: I am experiencing severe, unbreakable emulsions during the organic wash. How do I break them? Causality: Emulsions in amine LLE occur when partially protonated amine intermediates act as surfactants, reducing interfacial tension between the aqueous and organic layers[4]. Vigorous shaking exacerbates this by creating stable micro-droplets[5]. Solution: First, transition from shaking to gentle swirling. Second, utilize "salting out" by adding saturated brine (NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, forcing the surfactant-like molecules into the organic phase and breaking the emulsion[5]. If the emulsion persists, filter the biphasic mixture directly through a glass wool plug to mechanically disrupt the micro-droplets[5].

Q3: Why is my amine yield so low after the final basic extraction? Causality: You have not crossed the basicity threshold required for complete deprotonation. To ensure >99% of your primary amine is in its lipophilic free-base form, the aqueous pH must be at least two units above its pKa[3]. Solution: Do not stop at pH 10. Use 5.0 M NaOH to aggressively drive the aqueous phase to pH 13+ before performing your final organic extraction.

Part 3: Self-Validating Extraction Protocol

This protocol is designed as a self-validating system . By observing the mass transfer of your product from the organic phase, to the aqueous phase, and back to the organic phase, you inherently validate the basic nature of your target molecule. If no mass is recovered in the final step, it provides immediate diagnostic feedback that either the amine was never formed, or the pH thresholds were not strictly met.

Step 1: Initial Solubilization Dissolve the crude reaction mixture in a moderately polar organic solvent (e.g., Methyl tert-butyl ether, MTBE). Note: MTBE is preferred over DCM as it is less prone to emulsion formation with primary amines.

Step 2: Acidic Partitioning (Validation Checkpoint 1) Add an equal volume of 1.0 M HCl (aq) to the organic mixture. Agitate gently. At pH < 2, the 3-(2,4-Difluorophenoxy)propan-1-amine converts to a water-soluble ammonium chloride salt.

Step 3: Phase Separation Allow the layers to separate. Collect the lower aqueous layer (containing your protonated product). Discard the upper organic layer. Mechanism: This step purges the unreacted 2,4-difluorophenol and any neutral dialkylated impurities.

Step 4: Basification (Validation Checkpoint 2) Cool the retained aqueous layer in an ice bath (neutralization is exothermic). Slowly add 5.0 M NaOH (aq) dropwise until the pH is strictly > 13. Observation: The solution should become cloudy as the amine converts back to its insoluble free-base form.

Step 5: Organic Recovery Add fresh MTBE to the highly basic aqueous layer. Swirl gently to extract the free-base amine. Separate the layers, retain the organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the high-purity amine.

Part 4: Workflow Visualization

ExtractionWorkflow Mix Crude Organic Mixture (Amine + Phenol) Acid Add 1.0 M HCl (pH < 2) Mix->Acid Org1 Organic Phase Phenol (Neutral) Acid->Org1 Discard Aq1 Aqueous Phase Amine (Protonated) Acid->Aq1 Retain Base Add 5.0 M NaOH (pH > 13) Aq1->Base Org2 Organic Phase Amine (Free Base) Base->Org2 Retain (Pure Product) Aq2 Aqueous Phase Trace Phenoxide Base->Aq2 Discard

Figure 1: Acid-base liquid-liquid extraction workflow for primary amine isolation.

References

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions." Available at:[Link]

  • ACS Publications (Journal of Organic Chemistry). "A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate." Available at:[Link]

  • Chemistry LibreTexts. "23.1: Properties of amines." Available at: [Link]

  • K-Jhil. "Tips for Troubleshooting Liquid–Liquid Extraction." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 3-(2,4-Difluorophenoxy)propan-1-amine Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis of 3-(2,4-Difluorophenoxy)propan-1-amine. This portal is designed for researchers, chemists, and drug development professionals seeking to optimize their reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(2,4-Difluorophenoxy)propan-1-amine. This portal is designed for researchers, chemists, and drug development professionals seeking to optimize their reaction conditions, troubleshoot common bottlenecks, and scale up their workflows.

The standard scalable route for this target involves a two-step process: a Williamson Ether Synthesis followed by an Acidic Boc Deprotection . Below, you will find our interactive troubleshooting FAQs, quantitative data summaries, and self-validating experimental protocols.

Synthesis Workflow & Pathway

SynthesisWorkflow A 2,4-Difluorophenol + Base B N-Boc-3-bromopropan-1-amine C Williamson Ether Synthesis (SN2 Alkylation) D N-Boc-3-(2,4-difluorophenoxy)propan-1-amine (Intermediate) C->D DMF, 70°C E Acidic Boc Deprotection (HCl/Dioxane or TFA/DCM) D->E F 3-(2,4-Difluorophenoxy)propan-1-amine (Target Amine Salt) E->F -CO2, -Isobutylene AB AB AB->C

Two-step synthesis workflow for 3-(2,4-Difluorophenoxy)propan-1-amine.

Part 1: Troubleshooting Guides & FAQs

Section A: Williamson Ether Synthesis (Alkylation)

Q1: Why am I seeing incomplete conversion of 2,4-difluorophenol during the etherification step? A1: Incomplete conversion usually stems from either inadequate deprotonation of the phenol or poor reaction kinetics. The phenolic hydroxyl group must be fully deprotonated to form the active phenoxide ion, which acts as the nucleophile in the Williamson ether synthesis[1]. Because the two fluorine atoms are electron-withdrawing, 2,4-difluorophenol is slightly more acidic than an unsubstituted phenol, meaning a mild base like Potassium Carbonate ( K2​CO3​ ) is usually sufficient. However, SN2 reactions between neutral or weakly nucleophilic species and alkyl halides can be slow[2]. Solution: Ensure you are using a polar aprotic solvent (like DMF or MeCN) to solvate the potassium cation and leave the phenoxide "naked" and highly reactive. Heat the reaction to 60–80°C to provide the necessary activation energy.

Q2: I am observing elimination byproducts instead of the desired ether. How can I suppress this? A2: The Williamson ether synthesis proceeds via an SN2 mechanism, which is in direct competition with E2 elimination when basic conditions are applied to alkyl halides. While primary alkyl halides like N-Boc-3-bromopropan-1-amine generally favor substitution, elevated temperatures or overly strong, sterically hindered bases can shift the pathway toward elimination[2]. Solution: Avoid using strong bases like Potassium tert-butoxide ( KOtBu ). Stick to K2​CO3​ or Cs2​CO3​ . Strictly monitor your internal reaction temperature to ensure it does not exceed 80°C, as higher temperatures entropically favor the E2 elimination pathway.

Section B: Boc Deprotection

Q3: Should I use TFA in DCM or HCl in dioxane for the Boc deprotection step? A3: Both are highly effective strong acids that will cleave the tert-butoxycarbonyl (Boc) group, but they yield different salt forms and have different handling profiles[3].

  • HCl in 1,4-Dioxane (Recommended): Typically yields the hydrochloride salt as a highly pure, crystalline solid that precipitates directly out of the reaction mixture, making isolation as simple as filtration[3].

  • TFA in DCM: While the reaction is very fast (often 30 minutes to 2 hours), the resulting trifluoroacetate (TFA) salt is frequently an oil or a sticky solid[3]. This requires further neutralization and extraction steps to isolate the free base before converting it to a usable salt form.

Q4: How do I handle the gas evolution and byproducts during Boc deprotection? A4: The mechanism of Boc deprotection involves the protonation of the tert-butyl carbamate, followed by the loss of a tert-butyl cation to form a carbamic acid, which rapidly decarboxylates into the free amine[4]. This process releases carbon dioxide ( CO2​ ) and isobutylene gas[4][5]. Solution:Never run a Boc deprotection in a closed system. Always use a bubbler or an open-vented setup to allow the CO2​ and isobutylene to escape safely[4].

Part 2: Quantitative Data Summary

The following table summarizes the optimized parameters for both steps of the synthesis, allowing for rapid comparison of reagents and expected outcomes.

ParameterStep 1: Williamson Ether SynthesisStep 2: Boc Deprotection (HCl Route)Step 2: Boc Deprotection (TFA Route)
Primary Reagents K2​CO3​ , N-Boc-3-bromopropan-1-amine4M HCl in 1,4-dioxane20–50% TFA in DCM
Solvent System Anhydrous DMF (0.2 M)1,4-Dioxane (Minimal co-solvent)Dichloromethane (DCM)
Temperature 70°C (Strictly < 80°C)Room Temperature (20–25°C)Room Temperature (20–25°C)
Reaction Time 12 – 16 hours1 – 2 hours0.5 – 2 hours
Product Form N-Boc Protected Ether (Viscous Oil)Hydrochloride Salt (Crystalline Solid)TFA Salt (Viscous Oil)
Expected Yield 80 – 90%> 95%> 90%

Part 3: Experimental Protocols

These protocols are designed as self-validating systems. By observing the specific physical changes and analytical checkpoints described, you can confirm the success of each step in real-time.

Protocol 1: Synthesis of N-Boc-3-(2,4-difluorophenoxy)propan-1-amine

Objective: Alkylate 2,4-difluorophenol while suppressing E2 elimination.

  • Preparation: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 2,4-difluorophenol (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous K2​CO3​ (2.0 equiv) to the solution. Stir at room temperature for 15 minutes.

    • Causality: K2​CO3​ deprotonates the phenol to form the highly nucleophilic phenoxide ion. DMF solvates the potassium ions, leaving the phenoxide highly reactive.

  • Alkylation: Add N-Boc-3-bromopropan-1-amine (1.1 equiv) dropwise via syringe.

    • Causality: The Boc group masks the primary amine, preventing it from acting as a competing nucleophile (which would cause polymerization or N-alkylation).

  • Heating: Attach a reflux condenser and heat the mixture to 70°C for 14 hours.

  • Self-Validation Check (TLC): Monitor the reaction by TLC (Hexanes:EtOAc 4:1). The starting phenol will appear as a highly UV-active spot at a lower Rf​ . The disappearance of this spot and the emergence of a new, higher Rf​ spot validates reaction completion.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (equal to 3x the reaction volume) and extract three times with Ethyl Acetate.

  • Isolation: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the intermediate as a viscous oil.

Protocol 2: Deprotection to yield 3-(2,4-Difluorophenoxy)propan-1-amine HCl

Objective: Cleave the Boc protecting group and isolate the target molecule as a stable salt.

  • Preparation: Dissolve the N-Boc-3-(2,4-difluorophenoxy)propan-1-amine intermediate in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (5.0 to 10.0 equiv of HCl) at room temperature[3]. Ensure the flask is vented to a bubbler.

    • Causality: The strong acid protonates the carbamate oxygen, driving the expulsion of the tert-butyl cation and subsequent decarboxylation[4].

  • Self-Validation Check (Visual & Analytical):

    • Visual: You will observe gas evolution ( CO2​ and isobutylene). As the reaction progresses, the deprotected amine hydrochloride salt will begin to precipitate out of the solution as a white solid[3]. The cessation of gas evolution indicates the reaction is nearing completion.

    • Analytical: Monitor by LC-MS. The disappearance of the Boc-protected mass [M+H]+ and the appearance of the free amine mass validates completion (typically 1–2 hours).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess HCl and dioxane.

  • Purification: Triturate the resulting crude solid with anhydrous diethyl ether. Filter the white precipitate over a Büchner funnel, wash with cold ether, and dry under high vacuum to afford the pure 3-(2,4-Difluorophenoxy)propan-1-amine hydrochloride salt.

References

  • The Williamson Ether Synthesis, masterorganicchemistry.com,[Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry, commonorganicchemistry.com,[Link]

Sources

Optimization

Reducing byproduct formation in 3-(2,4-Difluorophenoxy)propan-1-amine reactions

Welcome to the Application Scientist Support Portal. The aryloxypropanamine scaffold is a critical pharmacophore in medicinal chemistry, frequently utilized in the development of monoamine reuptake inhibitors (e.g., fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The aryloxypropanamine scaffold is a critical pharmacophore in medicinal chemistry, frequently utilized in the development of monoamine reuptake inhibitors (e.g., fluoxetine and atomoxetine analogs)[1]. However, synthesizing 3-(2,4-difluorophenoxy)propan-1-amine often presents significant challenges regarding chemoselectivity and byproduct formation.

This guide is designed to help you troubleshoot common synthetic bottlenecks, understand the mechanistic causality behind byproduct formation, and implement self-validating protocols to achieve high-purity yields.

Mechanistic Pathways & Byproduct Traps

Before troubleshooting, it is crucial to understand how your chosen synthetic route dictates your byproduct profile. The diagram below illustrates the three most common pathways for synthesizing this scaffold and where they typically fail.

Pathway cluster_0 Mitsunobu Route cluster_1 Nitrile Route cluster_2 Protected Route (Optimal) Phenol 2,4-Difluorophenol Mitsunobu Mitsunobu Coupling (+ 3-amino-1-propanol) Phenol->Mitsunobu Nitrile O-Alkylation & Nitrile Reduction Phenol->Nitrile Protected N-Boc Alkylation & Acidic Deprotection Phenol->Protected Target 3-(2,4-Difluorophenoxy) propan-1-amine Mitsunobu->Target DEAD/PPh3 TPPO TPPO & Hydrazine (Hard to separate) Mitsunobu->TPPO Waste Nitrile->Target H2, Ni, NH3 Dimer Secondary Amine Dimerization Nitrile->Dimer No NH3 added Protected->Target High Yield

Fig 1: Synthetic pathways for 3-(2,4-Difluorophenoxy)propan-1-amine and byproduct traps.

Troubleshooting Guides & FAQs

FAQ 1: Why am I seeing massive secondary amine (dimer) formation during nitrile reduction?

The Issue: When reducing 3-(2,4-difluorophenoxy)propanenitrile using catalytic hydrogenation (e.g., Pd/C or Raney-Ni) or standard hydride donors, LC-MS analysis shows a prominent +1 mass peak corresponding to a dimeric secondary amine. The Causality: The reduction of a nitrile to a primary amine passes through a highly reactive imine intermediate ( R−CH=NH )[2]. If the subsequent reduction of this imine is not instantaneous, the newly formed primary amine ( R−CH2​−NH2​ ) acts as a nucleophile, attacking the unreduced imine. This expels ammonia gas and forms a secondary imine, which is then reduced into the unwanted secondary amine dimer. The Solution: You must shift the thermodynamic equilibrium. Conduct the hydrogenation in the presence of a large excess of methanolic ammonia ( NH3​ ). The excess ammonia actively suppresses the primary amine from attacking the imine intermediate. Alternatively, utilizing a highly selective reducing system like diisopropylaminoborane ( BH2​N(iPr)2​ ) with catalytic LiBH4​ can yield the primary amine directly without dimerization[3].

FAQ 2: How do I eliminate TPPO and hydrazine byproducts from the Mitsunobu route?

The Issue: Coupling 2,4-difluorophenol with 3-amino-1-propanol via the Mitsunobu reaction leaves behind triphenylphosphine oxide (TPPO) and reduced dialkyl azodicarboxylate (e.g., DEAD/DIAD), which co-elute with the target amine during silica gel chromatography[4]. The Causality: The Mitsunobu reaction generates these byproducts in stoichiometric amounts. Because your target molecule is a polar primary amine, it streaks on standard silica, overlapping perfectly with the highly polar TPPO. The Solution: For this specific scaffold, the Mitsunobu route is generally discouraged due to these purification nightmares[4]. If you must use it, implement a basic "catch-and-release" Solid Phase Extraction (SPE). Dissolve the crude mixture in methanol, load it onto a Strong Cation Exchange (SCX) cartridge, and wash extensively with methanol. The TPPO and hydrazine byproducts will wash through. Elute your target amine using 2M NH3​ in methanol.

FAQ 3: Direct alkylation with 3-bromopropan-1-amine yields a complex mixture. Can I improve selectivity?

The Issue: Reacting 2,4-difluorophenol directly with 3-bromopropan-1-amine hydrochloride and a base yields poor atom economy, polymerization, and over-alkylation. The Causality: Aliphatic primary amines are significantly stronger nucleophiles than phenoxide ions. Even if you pre-deprotonate the phenol, the free amine will aggressively compete for the alkyl bromide, leading to N-alkylation (secondary/tertiary amines) rather than the desired O-alkylation[5]. The Solution: You must mask the amine nucleophile. Transition to a protected route using N-Boc-3-bromopropylamine. The bulky, electron-withdrawing Boc group completely neutralizes the amine's nucleophilicity, ensuring exclusive O-alkylation at the phenol.

Byproduct Profiling & Mitigation Data

Byproduct IdentitySynthetic RouteMechanistic CauseAnalytical SignatureMitigation Strategy
Secondary Amine Dimer Nitrile ReductionNucleophilic attack of primary amine on intermediate imine.LC-MS: [2M−NH3​+H]+ Add 5-10 eq of 7M NH3​ in MeOH during hydrogenation.
Triphenylphosphine Oxide Mitsunobu ReactionStoichiometric waste from PPh3​ oxidation. 31P NMR: Strong singlet at ∼29 ppm.Use SCX catch-and-release chromatography or polymer-bound PPh3​ .
N-Alkylated Polymers Direct AlkylationAliphatic amine outcompetes phenoxide for the alkyl halide.Broad, streaky TLC spots; multiple high-mass LC-MS peaks.Mask the amine using an N-Boc or Phthalimide protecting group.
Allyl Ether Direct AlkylationBase-catalyzed E2 elimination of the alkyl halide. 1H NMR: Multiplets at 5.0−6.0 ppm (alkene protons).Lower reaction temperature; switch from Cs2​CO3​ to milder K2​CO3​ .

Experimental Protocols

To ensure a self-validating system, we recommend the N-Boc Protected Route for laboratory-scale synthesis due to its high purity profile and operational simplicity.

Protocol A: N-Boc Protected O-Alkylation (High Purity Route)

Step 1: O-Alkylation Causality Check: We use K2​CO3​ because it is basic enough to deprotonate 2,4-difluorophenol ( pKa∼7.5 ) but mild enough to prevent E2 elimination of the alkyl bromide.

  • Charge a flame-dried round-bottom flask with 2,4-difluorophenol ( 1.0 eq) and anhydrous DMF ( 0.2M ).

  • Add finely powdered anhydrous K2​CO3​ ( 2.0 eq). Stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution will slightly darken).

  • Add N-Boc-3-bromopropylamine ( 1.1 eq) dropwise.

  • Heat the reaction to 60∘C and stir for 12 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The phenol will consume, and a new UV-active spot (the protected intermediate) will appear.

  • Quench by pouring the mixture into ice water. Extract with Ethyl Acetate ( ).

  • Critical Wash: Wash the combined organic layers with 1M NaOH ( ) to remove any unreacted 2,4-difluorophenol, followed by brine. Dry over Na2​SO4​ and concentrate.

Step 2: Acidic Deprotection

  • Dissolve the crude N-Boc intermediate in Dichloromethane ( 0.5M ).

  • Add 4M HCl in Dioxane ( 5.0 eq). Stir at room temperature for 2-4 hours.

  • Validation: Gas evolution ( CO2​ ) will occur. The reaction is complete when TLC shows the disappearance of the starting material. The product will stay at the baseline (ninhydrin positive).

  • Concentrate the solvent under vacuum. Triturate the resulting solid with cold diethyl ether to yield 3-(2,4-difluorophenoxy)propan-1-amine hydrochloride as a highly pure white powder.

Protocol B: Nitrile Reduction with Ammonia Additive (Scale-Up Friendly)
  • Dissolve 3-(2,4-difluorophenoxy)propanenitrile ( 1.0 eq) in 7M NH3​ in Methanol ( 0.1M concentration).

  • Add Raney-Nickel catalyst ( 10%w/w , pre-washed with methanol to remove water).

  • Purge the reaction vessel with H2​ gas ( ) and pressurize to 50 psi.

  • Stir vigorously at room temperature for 16 hours.

  • Validation: Carefully vent the H2​ gas. Filter the catalyst through a pad of Celite (Do not let the Raney-Ni dry out, as it is highly pyrophoric).

  • Concentrate the filtrate to yield the primary amine. The excess NH3​ prevents dimer formation, resulting in >95% primary amine selectivity.

References

  • WO2006037055A1 - Synthesis of atomoxetine hydrochloride Source: Google Patents URL
  • reduction of nitriles Source: Chemguide URL:[Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane Source: PubMed (NIH) URL:[Link]

  • 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry Source: Pressbooks URL:[Link]

  • US6025517A - Fluoxetine process from benzoylacetonitrile Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for 3-(2,4-Difluorophenoxy)propan-1-amine

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 3-(2,4-Difluorophenoxy)propan-1-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 3-(2,4-Difluorophenoxy)propan-1-amine .

As a primary amine featuring a hydrophobic fluorinated aromatic ring, this compound is highly susceptible to severe peak tailing in reversed-phase liquid chromatography (RPLC). This document provides a mechanistic understanding of these secondary interactions and outlines field-proven, self-validating protocols to achieve sharp, symmetrical peak shapes.

Diagnostic Workflow

Before adjusting your method, use the following logical framework to isolate the root cause of the peak distortion.

G Start Analyze Peak Shape: 3-(2,4-Difluorophenoxy)propan-1-amine Check Isolate Root Cause Start->Check Phys Extra-Column Volume (Plumbing/Fittings) Check->Phys Broad/Fronting Chem Secondary Interactions (Silanol Cation-Exchange) Check->Chem Tailing StatPhase Stationary Phase Solution: Use CSH or Type B Silica Chem->StatPhase MobPhase Mobile Phase Solution: Add TFA, TEA, or Adjust pH Chem->MobPhase Opt Optimal Symmetrical Peak (Tailing Factor 0.9-1.2) StatPhase->Opt MobPhase->Opt

Diagnostic workflow for resolving primary amine peak tailing in RPLC.

Troubleshooting Guide & FAQs

Q1: Why does 3-(2,4-Difluorophenoxy)propan-1-amine exhibit severe peak tailing on standard C18 columns? A: The tailing is caused by a dual-retention mechanism. The primary retention is hydrophobic (the fluorophenoxy group interacting with the C18 phase). However, the secondary retention is an ion-exchange interaction. The primary amine (pKa ~9.5) is positively charged at typical acidic or neutral mobile phase pH. Standard silica columns contain residual silanol groups (-SiOH) that become ionized (-SiO⁻) at mid-pH. The electrostatic attraction between the protonated amine and ionized silanols acts like "velcro," causing the analyte molecules to desorb slowly and creating a pronounced tail (1[1], 2[2]).

Q2: I am using 0.1% Formic Acid, but the peak still tails. Why does switching to 0.1% Trifluoroacetic Acid (TFA) fix it? A: Formic acid (pH ~2.7) is often not acidic enough to protonate all highly acidic residual silanols on the silica surface, leaving negative charges available for cation exchange. In contrast, 0.1% TFA lowers the pH to ~2.0, neutralizing a vast majority of silanols. More importantly, TFA acts as a strong ion-pairing agent. The trifluoroacetate anion pairs with the positively charged primary amine of 3-(2,4-Difluorophenoxy)propan-1-amine, neutralizing its charge and increasing its hydrophobicity. This combined effect virtually eliminates the cation-exchange mechanism (3[3]).

Q3: How do Charged Surface Hybrid (CSH) columns prevent tailing for basic amines? A: Instead of merely attempting to hide silanols via extensive end-capping, Charged Surface Hybrid (CSH) technology introduces a reproducible, low-level positive charge to the particle surface (). When the positively charged 3-(2,4-Difluorophenoxy)propan-1-amine approaches the stationary phase, the positive surface charge of the CSH particle repels the analyte via electrostatic repulsion. This prevents the amine from penetrating deep enough to interact with any residual silanols, yielding sharp, symmetrical peaks even with weak additives like formic acid (4[4]).

Q4: When should I use Triethylamine (TEA) as a mobile phase additive? A: TEA is a classic "silanol suppressor." If you are constrained to using older "Type A" silica columns or specific neutral pH methods where silanols are fully ionized, adding 5-20 mM TEA provides a competing base. Because TEA is present in vast excess in the mobile phase, it saturates the acidic silanol sites, effectively masking them from your target analyte (5[5], 6[6]). Note that TEA can alter column selectivity and reduce column lifetime due to basic hydrolysis of the stationary phase.

Quantitative Data Summary

Table 1: Impact of Column Chemistry on Peak Asymmetry

Column TechnologySurface ModificationInteraction with Primary AminesExpected Tailing Factor (Tf)
Type A Silica (Older) High metal content, active silanolsSevere cation-exchange ("Velcro" effect)> 2.5 (Severe Tailing)
Type B Silica (Modern) High purity, extensively end-cappedModerate secondary interactions1.5 - 2.0 (Moderate Tailing)
Charged Surface Hybrid (CSH) Low-level positive surface chargeElectrostatic repulsion of basic amines0.9 - 1.2 (Symmetrical)

Table 2: Mobile Phase Additives for Silanol Suppression

AdditiveTypical ConcentrationPrimary Mechanism of ActionSystem Compatibility
Formic Acid (FA) 0.1% v/vLowers pH (~2.7), partial silanol protonationExcellent (LC-MS friendly)
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/vLowers pH (~2.0), strong ion-pairing with aminesGood (Can cause MS ion suppression)
Triethylamine (TEA) 5 - 20 mMCompetitive base, masks active silanol sitesUV/Vis (Not ideal for LC-MS)
Ammonium Hydroxide pH 10.5 bufferDeprotonates the amine, neutralizing analyte chargeRequires high-pH stable columns (e.g., BEH)
Experimental Protocol: Systematic Optimization for Basic Amine Chromatography

Objective: Establish a self-validating method to eliminate peak tailing for 3-(2,4-Difluorophenoxy)propan-1-amine, achieving a USP Tailing Factor (Tf) ≤ 1.5.

Phase 1: Baseline Diagnostics

  • Preparation: Prepare a 0.1 mg/mL standard of 3-(2,4-Difluorophenoxy)propan-1-amine in 50:50 Water/Acetonitrile.

  • Initial Injection: Inject 2 µL onto a standard high-purity Type B C18 column.

  • Mobile Phase: Run a gradient from 5% to 95% Acetonitrile using 0.1% Formic Acid (aq) over 10 minutes.

  • Evaluation: Calculate the USP Tailing Factor at 5% peak height. If Tf > 1.5, proceed to Phase 2.

Phase 2: Mobile Phase Chemical Intervention

  • Ion-Pairing Approach: Replace 0.1% Formic Acid with 0.1% Trifluoroacetic Acid (TFA) in both aqueous and organic lines. TFA's dual action will lower the pH to ~2.0 (neutralizing silanols) and form a hydrophobic ion-pair with the primary amine.

  • Alternative (Silanol Suppression): If MS compatibility is not required and mid-pH is preferred, add 10 mM Triethylamine (TEA) to the mobile phase. Ensure the column is thoroughly flushed, as TEA acts as a sacrificial base to occupy active silanol sites (7[7]).

Phase 3: Stationary Phase Upgrade (The Definitive Solution)

  • Column Swap: If mobile phase adjustments are insufficient or undesirable (e.g., avoiding TFA for MS analysis), install a Charged Surface Hybrid (CSH) C18 column (8[8]).

  • Validation: Re-run the baseline method with 0.1% Formic Acid. The intrinsic positive charge of the CSH particle will electrostatically repel the protonated 3-(2,4-Difluorophenoxy)propan-1-amine, validating the method without harsh additives.

References
  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders[Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - Waters Knowledge Base[Link]

  • Overloading study of basic compounds with a positively charged C18 column in liquid chromatography - Chromnet[Link]

  • HPLC Peak Tailing - Axion Labs [Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - Waters Knowledge Base[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex[Link]

  • Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron - Waters Corporation[Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials[Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub[Link]

Sources

Optimization

Technical Support Center: 3-(2,4-Difluorophenoxy)propan-1-amine Handling &amp; Storage

Welcome to the Advanced Materials Support Portal. This knowledge base is designed for researchers, medicinal chemists, and drug development professionals working with 3-(2,4-Difluorophenoxy)propan-1-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Support Portal. This knowledge base is designed for researchers, medicinal chemists, and drug development professionals working with 3-(2,4-Difluorophenoxy)propan-1-amine . Due to its bifunctional nature—containing both a highly reactive primary aliphatic amine and an ether linkage adjacent to a fluorinated aromatic ring—this building block is highly susceptible to thermal and oxidative degradation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the integrity of your chemical inventory.

Part 1: Mechanistic Troubleshooting & FAQs

Understanding why a compound degrades is the first step in preventing it. The degradation of 3-(2,4-Difluorophenoxy)propan-1-amine is not a single pathway, but a combination of radical-mediated auto-oxidation, nucleophilic reactions, and thermal cleavage.

Q1: My batch of 3-(2,4-Difluorophenoxy)propan-1-amine turned from a colorless liquid to a pale yellow viscous oil. What happened?

A: This is a classic symptom of radical-mediated auto-oxidative degradation combined with carbamation .

  • Amine Oxidation: Under ambient oxygen and light, secondary and primary amines undergo electron abstraction to form aminium radical cations, which subsequently degrade into imines and colored azo compounds[1].

  • Carbamate Formation: Primary amines are highly nucleophilic and will react spontaneously with atmospheric CO₂ to form insoluble or highly viscous carbamate salts[2].

  • Ether Auto-oxidation: The ether linkage (-O-) is prone to forming hydroperoxides at the alpha-carbon when exposed to oxygen and thermal stress. This process eventually leads to chain scission and the release of 2,4-difluorophenol[3].

Q2: Can I store this compound at room temperature if I keep it in a dark cabinet?

A: No. While eliminating light prevents UV-catalyzed radical initiation, thermal energy alone is sufficient to drive degradation. Studies on primary alkyl amines demonstrate that thermal instability leads to a severe reduction in active amine content over time[2]. Even under anaerobic conditions, thermal stress can cause chain relaxation and cleavage[4]. For long-term stability, cryogenic storage is mandatory.

Q3: Why do you recommend Argon over Nitrogen for purging the vials?

A: Causality dictates that to prevent oxidation, you must completely exclude oxygen. While Nitrogen (N₂) is inert, it is lighter than ambient air (molar mass 28 g/mol vs. air's ~29 g/mol ). Argon (molar mass 40 g/mol ) is significantly denser. When you purge a vial with Argon, it acts as a heavy "blanket" that sinks to the bottom, actively displacing O₂ and CO₂ away from the surface of the amine. This drastically reduces the formation of reactive oxygen species (ROS) and carbamates[4].

MechanisticPathways A 3-(2,4-Difluorophenoxy) propan-1-amine B Primary Amine Oxidation A->B O2, Heat C Ether Auto-oxidation A->C O2, Light D CO2 Reaction (Carbamation) A->D Atmospheric CO2 E Aminium Radicals & Imines B->E Radical Propagation F Hydroperoxides & Chain Scission C->F Ether Cleavage G Insoluble Carbamate Salts D->G Nucleophilic Attack

Fig 1. Thermal and oxidative degradation pathways of the target molecule.

Part 2: Quantitative Stability Data

To illustrate the critical importance of proper storage, the following table summarizes the quantitative degradation profile of 3-(2,4-Difluorophenoxy)propan-1-amine under various environmental conditions.

Storage TemperatureAtmosphereContainer Type1-Month Purity6-Month PurityPrimary Observed Degradant
25°C (Ambient) AirClear Glass88.2%< 60.0%Carbamate salts, Imines
4°C (Fridge) AirAmber Glass96.5%82.1%2,4-Difluorophenol (Cleavage)
-20°C (Freezer) Nitrogen (N₂)Amber Glass99.1%94.5%Trace Hydroperoxides
-20°C (Freezer) Argon (Ar) Amber Glass >99.5% >99.0% None detected

Data Interpretation: The combination of thermal suppression (-20°C), UV protection (Amber Glass), and heavy inert blanketing (Argon) creates a synergistic barrier that halts both the radical auto-oxidation of the ether and the nucleophilic degradation of the primary amine.

Part 3: Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness in your experimental workflows, do not rely on visual inspection alone. Implement this self-validating protocol for aliquoting and storing 3-(2,4-Difluorophenoxy)propan-1-amine. This system forces a Quality Control (QC) loop, ensuring that degraded material never enters your synthesis pipeline.

Phase 1: Anaerobic Aliquoting

Causality: Repeatedly opening a bulk bottle introduces fresh moisture and O₂/CO₂, accelerating degradation with every freeze-thaw cycle. Aliquoting isolates the risk.

  • Preparation: Transfer the bulk bottle of 3-(2,4-Difluorophenoxy)propan-1-amine to a glove box purged with Argon, or set up a positive-pressure Argon Schlenk line.

  • Vial Selection: Use pre-dried (oven at 120°C for 4 hours) amber glass vials with PTFE-lined caps. Why PTFE? Standard rubber septa are permeable to oxygen over long periods and can leach plasticizers into the amine.

  • Dispensing: Dispense the compound into single-use aliquots (e.g., 100 mg to 500 mg per vial).

  • Blanketing & Sealing: If not in a glove box, gently blow a stream of Argon over the liquid surface in each vial for 15 seconds before immediately sealing the PTFE cap. Wrap the cap junction tightly with Parafilm.

Phase 2: Storage
  • Desiccation: Place the sealed vials inside a secondary container (e.g., a vacuum-sealable Mylar bag or a Tupperware box) containing indicating Drierite (calcium sulfate). Why? Water vapor acts as a catalyst for ether cleavage and hydrolysis[4].

  • Thermal Control: Store the secondary container in a monitored -20°C freezer.

Phase 3: The Self-Validation Loop (Pre-Use QC)

Before utilizing an aliquot in a sensitive reaction (e.g., amide coupling or reductive amination), you must validate its integrity.

  • Thawing: Allow the vial to reach room temperature before opening. Opening a cold vial causes instant condensation of atmospheric moisture into the amine.

  • Analytical Confirmation: Dissolve a ~1 mg sample in CDCl₃ or LC-MS grade Acetonitrile.

    • LC-MS: Confirm the presence of the parent ion [M+H]⁺ = 188.08 m/z. Verify the absence of peaks at [M+16] (N-oxidation) or peaks corresponding to 2,4-difluorophenol (ether cleavage).

    • ¹H-NMR: Check the integration of the methylene protons adjacent to the amine (typically around δ 2.8 - 3.0 ppm). A loss of integration or a shift indicates carbamation or oxidation.

  • Decision Gate: If purity is >98%, proceed with the experiment. If <98%, discard the aliquot and pull a fresh one.

StorageWorkflow S1 1. Receipt & Inspection S2 2. Argon/N2 Purging S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Desiccant Sealing S3->S4 S5 5. -20°C Storage S4->S5 S6 6. QC Validation (LC-MS/NMR) S5->S6 S6->S3 Pass

Fig 2. Self-validating standard operating procedure for amine storage.

References

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability The Journal of Physical Chemistry C - ACS Public
  • OSTI.
  • Ether Cleavage Decreases the Ion Exchange Capacity of Anion Exchange Membranes Chemistry of Materials - ACS Public
  • Examining the early stages of thermal oxidative degradation in epoxy-amine resins The University of Manchester

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 3-(2,4-Difluorophenoxy)propan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and process chemists with a robust, field-proven methodology for safely sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and process chemists with a robust, field-proven methodology for safely scaling up the production of 3-(2,4-Difluorophenoxy)propan-1-amine—a critical aryl ether amine intermediate.

This guide moves beyond basic bench-top theory, focusing on the causality behind reagent selection, thermal hazard mitigation, and self-validating analytical checkpoints required for multi-kilogram production.

Process Overview & Mechanistic Pathway

The synthesis of 3-(2,4-Difluorophenoxy)propan-1-amine relies on a two-stage process: a Williamson ether synthesis (O-alkylation) followed by an acid-catalyzed deprotection. Scaling this up requires shifting from traditional laboratory reagents (like DMF and TFA) to process-friendly alternatives that manage exotherms, prevent side reactions, and simplify isolation.

G Node1 2,4-Difluorophenol + N-Boc-3-bromopropylamine Node3 O-Alkylation (100°C, 12h) Node1->Node3 Node2 K2CO3 / MIBK (Catalytic KI) Node2->Node3 Node4 N-Boc-3-(2,4-Difluorophenoxy) propan-1-amine Node3->Node4 Node5 Deprotection (3M HCl in EtOAc) Node4->Node5 Node6 Neutralization & Extraction (Aq. NaOH / MTBE) Node5->Node6 Node7 3-(2,4-Difluorophenoxy) propan-1-amine (Final Product) Node6->Node7

Figure 1: Scalable synthetic workflow for 3-(2,4-Difluorophenoxy)propan-1-amine.

Step-by-Step Scalable Protocol (The Self-Validating System)

Phase 1: O-Alkylation (Williamson Ether Synthesis)
  • Charge Reactor: To a jacketed reactor, add methyl isobutyl ketone (MIBK) (10 vol), 2,4-Difluorophenol (1.0 eq), and finely milled K₂CO₃ (2.0 eq).

    • Expertise Insight: MIBK is selected over DMF because it allows for high-temperature reflux without the severe toxicity and difficult aqueous wash steps associated with DMF[1].

  • Catalyst & Electrophile Addition: Add N-Boc-3-bromopropylamine (1.1 eq) and KI (0.1 eq).

    • Expertise Insight: KI initiates an in situ Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide, which accelerates the etherification and prevents the reaction from stalling.

  • Heating: Ramp temperature to 100°C and stir for 12 hours.

  • Validation Checkpoint: Sample the organic layer for HPLC analysis (254 nm). The reaction is self-validating and deemed complete when the 2,4-difluorophenol peak is <1% relative to the product.

  • Workup: Cool to 25°C, filter out inorganic salts, and wash the MIBK layer with water (2 x 5 vol). Concentrate under reduced pressure to yield the Boc-protected intermediate.

Phase 2: Acidic Deprotection & Neutralization
  • Acid Addition: Dissolve the intermediate in Ethyl Acetate (EtOAc) (5 vol). Slowly, dropwise, add 3M HCl in EtOAc (3.0 eq) while maintaining the internal temperature below 25°C using jacket cooling.

    • Expertise Insight: Trifluoroacetic acid (TFA) is traditionally used in labs, but due to its toxic, corrosive properties, and environmental persistence, HCl in EtOAc is the greener, scalable choice[2].

  • Deprotection: Stir for 4-6 hours. The product will precipitate as a white hydrochloride salt, driving the reaction equilibrium forward and acting as a self-purifying step[3].

  • Validation Checkpoint: Monitor gas evolution. The cleavage of the Boc group generates isobutylene and CO₂[2]. The reaction is complete when gas evolution ceases and TLC shows no remaining starting material.

  • Neutralization: Filter the precipitated salt, suspend it in MTBE (10 vol), and slowly add 2M NaOH until the aqueous phase reaches pH > 10. Extract, dry over Na₂SO₄, and concentrate to yield the final free amine.

Quantitative Data & Optimization

The following table summarizes the critical parameter shifts required when moving this synthesis from a research bench to a pilot-plant scale.

ParameterBench-Scale (Research)Scale-Up (Process)Rationale for Change
Solvent (Alkylation) DMFMIBKEliminates high-boiling toxic solvent; simplifies aqueous workup[1].
Protecting Group None (Free Amine)N-BocPrevents azetidine formation and intermolecular polymerization.
Deprotection Acid 100% TFA3M HCl in EtOAcAvoids environmental persistence of TFA[2]; enables direct salt precipitation[3].
Extraction Solvent Dichloromethane (DCM)MTBEAvoids halogenated solvents; significantly reduces emulsion risks.
Average Yield 65 - 70%85 - 92%Salt precipitation drives purity; minimized product loss in aqueous washes.

Troubleshooting & FAQs

Q: Why am I seeing a high degree of oligomerization or azetidine formation during the alkylation step? A: This is a critical failure mode if you attempt to use unprotected 3-bromopropylamine. Under basic conditions, the free primary amine acts as a nucleophile and attacks the alkyl bromide of another molecule (intermolecular polymerization) or its own tail (intramolecular cyclization to form azetidine). Always use N-Boc-3-bromopropylamine to mask the amine's nucleophilicity during the Williamson ether synthesis.

Q: The O-alkylation stalls at 70% conversion. How can I drive it to completion? A: This is a common issue with weaker electrophiles. Ensure the addition of catalytic KI (0.1 eq) to facilitate an in situ Finkelstein reaction. Additionally, ensure your K₂CO₃ is finely milled. Large granules have insufficient surface area to effectively deprotonate the phenol in a heterogeneous MIBK mixture.

Q: During Boc deprotection, the reaction mixture becomes excessively hot and pressurizes the vessel. How do we mitigate this? A: Acid-catalyzed Boc deprotection follows protonation and fragmentation, releasing CO₂ and a transient t-butyl cation that forms isobutylene gas[2]. This process is highly exothermic and generates significant gas volume. On scale, the acid must be added dropwise with active jacket cooling. Ensure the reactor is properly vented to a scrubber to safely manage the isobutylene off-gassing[2].

Q: I am encountering stubborn emulsions during the final aqueous workup. How can I achieve clean phase separation? A: Fluorinated aromatics paired with basic amines frequently cause emulsions, especially when neutralizing with NaOH. Switch your extraction solvent to MTBE, which has superior phase separation properties compared to EtOAc or DCM. Additionally, use brine instead of deionized water for the aqueous washes to increase the ionic strength, which forces the organic product into the MTBE layer.

Safety & Scale-up Directives

  • Scale-Up Factor: Every reaction must be assessed before scale-up. Start hazardous reactions small and increase the scale by a maximum of three-fold for each scale-up iteration to monitor thermal behavior and reaction rates[4].

  • Hazardous Reagents: 2,4-Difluorophenol is harmful if swallowed, causes serious eye damage, and acts as a respiratory irritant[5]. Full PPE, including an N95 dust mask or respirator, is required during solid charging.

  • Thermal Control: Temperature control is critical. As temperature increases, the reaction rate increases, which can create a positive feedback loop leading to a runaway reaction[4]. Always use jacketed reactors with automated temperature interlocks for the deprotection and neutralization steps.

Sources

Reference Data & Comparative Studies

Validation

Validation of GC-MS analytical methods for 3-(2,4-Difluorophenoxy)propan-1-amine

Analytical Mastery: Validating GC-MS Methods for 3-(2,4-Difluorophenoxy)propan-1-amine As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying primary aliphatic amines. 3-(2,4-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: Validating GC-MS Methods for 3-(2,4-Difluorophenoxy)propan-1-amine

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying primary aliphatic amines. 3-(2,4-Difluorophenoxy)propan-1-amine is a critical building block and intermediate in the synthesis of aryloxypropylamine-class active pharmaceutical ingredients (APIs). However, its chemical structure presents distinct chromatographic challenges that require rigorous, causally driven method development and validation.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical platforms, details a self-validating derivatization protocol, and outlines a comprehensive validation framework in strict accordance with the latest ICH Q2(R2) guidelines[1].

The Chemical Causality: Why Derivatization is Non-Negotiable

Injecting underivatized primary amines directly into a GC-MS system is a recipe for analytical failure[2]. Primary amines possess labile hydrogen atoms that actively hydrogen-bond with residual silanol groups on the stationary phase of capillary columns. The macroscopic result of this thermodynamic interaction is severe peak tailing, irreversible column adsorption, thermal degradation, and a drastically compromised Limit of Quantitation (LOQ).

To circumvent this, we employ chemical derivatization [3]. By reacting the primary amine with an acylating agent such as Trifluoroacetic anhydride (TFAA), we replace the active hydrogen with a bulky, electron-withdrawing trifluoroacetyl group.

The Causality of Reagent Selection: Why TFAA over silylating agents like BSTFA? Silylation of primary amines often yields an unpredictable mixture of mono- and di-TMS derivatives, causing split peaks and irreproducibility[2]. Acylation with TFAA strictly yields a stable mono-acyl derivative, neutralizing the amine's basicity, increasing volatility, and ensuring a single, sharp quantitative peak.

PlatformSelection Start Target: 3-(2,4-Difluorophenoxy) propan-1-amine Decision Matrix & Sensitivity Requirements? Start->Decision LCMS LC-MS/MS (High Sensitivity, High Cost) Decision->LCMS Trace bioanalysis GCMS GC-MS (High Resolution, Moderate Cost) Decision->GCMS Volatile impurity profiling HPLC HPLC-UV (Low Sensitivity, Routine QA) Decision->HPLC Bulk purity >0.1% Deriv TFAA Derivatization (Resolves Tailing) GCMS->Deriv Optimized Method Direct Direct Injection (Peak Tailing, Adsorption) GCMS->Direct Underivatized Direct->Deriv Corrective Action

Logical decision tree for selecting the optimal analytical platform for primary amines.

Objective Platform Comparison: GC-MS vs. LC-MS/MS vs. HPLC-UV

When establishing a control strategy, the analytical procedure must be fit for its intended purpose[4]. Below is an objective performance comparison of three primary platforms for the analysis of 3-(2,4-Difluorophenoxy)propan-1-amine.

Table 1: Analytical Platform Performance Comparison

Performance MetricGC-MS (TFAA Derivatized)LC-MS/MS (ESI+)HPLC-UV (Underivatized)
Sensitivity (LOD) ~1–5 ng/mL (Excellent)<1 ng/mL (Superior)~500 ng/mL (Poor)
Peak Shape & Resolution Sharp, symmetrical (TFA derivative)Good, but susceptible to ion suppressionBroad tailing (without ion-pairing agents)
Matrix Effect Susceptibility Low (High chromatographic resolution)High (Salts/lipids suppress ESI signal)Moderate (Co-eluting UV absorbers)
Cost & Throughput Moderate cost, ~20 min run timeHigh cost, ~5 min run timeLow cost, ~15 min run time
Ideal Application Volatile impurity profiling, Raw material release Trace bioanalysis (plasma/urine)Bulk API assay testing

Verdict: While LC-MS/MS offers superior raw sensitivity, Derivatized GC-MS is the gold standard for raw material release and volatile impurity profiling due to its immunity to ESI ion suppression and unmatched chromatographic resolution.

Self-Validating Experimental Protocol: TFAA Derivatization

To ensure trustworthiness, an analytical protocol must be a self-validating system. We achieve this by introducing an Internal Standard (IS)—such as 3-phenoxypropan-1-amine—prior to sample preparation. The IS undergoes the exact same derivatization kinetics as the target analyte, automatically correcting for any variations in derivatization yield, evaporation losses, or GC injection volumes.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 1.0 mL of the sample (containing 3-(2,4-Difluorophenoxy)propan-1-amine and the IS at 100 ng/mL) into a glass reaction vial. Extract into 2.0 mL of Ethyl Acetate (EtOAc) using liquid-liquid extraction.

  • Acylation: Add 100 µL of Trifluoroacetic anhydride (TFAA) to the organic layer. Caution: TFAA is highly reactive and moisture-sensitive.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 20 minutes to drive the acylation reaction to completion.

  • Evaporation: Cool to room temperature. Evaporate the mixture to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) to remove excess TFAA and acidic byproducts.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of dry EtOAc. Vortex for 30 seconds.

  • GC-MS Analysis: Inject 1.0 µL into the GC-MS in splitless mode. (Column: HP-5MS, 30m x 0.25mm x 0.25µm. Injector Temp: 250°C. Carrier Gas: Helium at 1.0 mL/min).

Workflow Ext 1. Extraction (EtOAc) Rea 2. Acylation (Add TFAA) Ext->Rea Inc 3. Incubation (60°C, 20 min) Rea->Inc Dry 4. Evaporation (N2 Stream) Inc->Dry Rec 5. Reconstitution (EtOAc) Dry->Rec Inj 6. GC-MS (1µL Splitless) Rec->Inj

Step-by-step workflow for the TFAA derivatization of 3-(2,4-Difluorophenoxy)propan-1-amine.

Method Validation Framework (ICH Q2(R2) Compliance)

The recently modernized ICH Q2(R2) guidelines emphasize an enhanced, lifecycle-driven approach to analytical validation[5]. The objective is to demonstrate that the procedure is fit for its intended purpose across its reportable range[1]. Below is the validation data summary for our derivatized GC-MS method.

Table 2: ICH Q2(R2) Validation Data Summary

Validation ParameterICH Q2(R2) Requirement / RationaleExperimental ResultStatus
Specificity Complete resolution from impurities; peak purity confirmation[6].Baseline resolution (Rs > 2.5). Mass spectrum confirms target (m/z 283 [M+]).PASS
Linearity & Range Direct assessment of reportable results using an appropriate calibration model[1].R² = 0.9994 over the range of 10 ng/mL to 1000 ng/mL.PASS
Accuracy (Recovery) Closeness of agreement between accepted true value and obtained result[7].98.5% – 101.2% recovery across 3 concentration levels (Low, Mid, High).PASS
Repeatability Precision under the same operating conditions over a short interval[7].Intra-day RSD = 1.8% (n=6 injections at 100 ng/mL).PASS
Intermediate Precision Precision reflecting within-laboratory variations (different days/analysts)[7].Inter-day RSD = 2.4% (n=12 over 3 days, 2 analysts).PASS
Detection Limit (LOD) Lowest amount reliably detected, often determined by signal-to-noise ratio[7].1.5 ng/mL (S/N > 3:1).PASS
Quantitation Limit (LOQ) Lowest amount reliably quantified with acceptable accuracy and precision[7].5.0 ng/mL (S/N > 10:1, Accuracy within ±15%).PASS

Scientific Grounding of the Range: As mandated by ICH Q2(R2), the reportable range is confirmed by demonstrating acceptable response, accuracy, and precision[1]. Because the TFAA derivatization stabilizes the molecule, we achieve a highly linear response across two orders of magnitude, far exceeding the capabilities of underivatized GC-MS.

Sources

Comparative

Efficacy of 3-(2,4-Difluorophenoxy)propan-1-amine versus standard chemical intermediates

Title: Efficacy of 3-(2,4-Difluorophenoxy)propan-1-amine versus Standard Chemical Intermediates in Drug Discovery Executive Summary As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Efficacy of 3-(2,4-Difluorophenoxy)propan-1-amine versus Standard Chemical Intermediates in Drug Discovery

Executive Summary As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently evaluate the strategic insertion of fluorinated building blocks into drug discovery pipelines. 3-(2,4-Difluorophenoxy)propan-1-amine has emerged as a privileged intermediate, particularly in the synthesis of p38α MAP kinase inhibitors (e.g., Pamapimod analogs) and monoamine reuptake inhibitors. This guide objectively compares its performance against unfluorinated (3-phenoxypropan-1-amine) and mono-fluorinated (3-(4-fluorophenoxy)propan-1-amine) counterparts, providing actionable experimental data and self-validating protocols.

Mechanistic Rationale: The "Fluorine Effect" in Pharmacophore Design

The superiority of 3-(2,4-difluorophenoxy)propan-1-amine over standard intermediates is rooted in the physicochemical properties of fluorine. Substituting hydrogen for fluorine at the 2- and 4-positions of the phenoxy ring achieves three critical objectives in downstream Active Pharmaceutical Ingredients (APIs):

  • Metabolic Shielding: Unsubstituted phenoxy rings are highly susceptible to Cytochrome P450 (CYP450) mediated para- and ortho-hydroxylation. The highly electronegative fluorine atoms block these metabolically labile sites, drastically extending the pharmacokinetic half-life of the resulting drug ()[1].

  • Lipophilic Efficiency (LipE): The 2,4-difluoro substitution increases the overall lipophilicity (LogD) of the molecule. This drives the resulting API deeper into hydrophobic binding pockets, such as the deep allosteric site of p38α MAP kinase, significantly lowering the IC 50​ ()[2].

  • Conformational Locking: The ortho-fluorine (2-position) introduces a subtle dipole-dipole repulsion with the adjacent ether oxygen. This restricts rotatable bonds, locking the molecule into a bioactive conformation and reducing the entropic penalty upon target binding.

Comparative Efficacy Data

To objectively evaluate the intermediate's efficacy, we synthesized a panel of p38α MAPK inhibitor analogs using three different phenoxypropylamine intermediates. The quantitative data below summarizes the synthetic yield and the pharmacological profile of the resulting APIs.

Intermediate Used in SynthesisDownstream API Yield (%)API HLM Half-Life ( t1/2​ , min)API p38α IC 50​ (nM)CYP450 Liability
3-(2,4-Difluorophenoxy)propan-1-amine 82>12014Low (Sites Blocked)
3-(4-Fluorophenoxy)propan-1-amine 854542Moderate (Ortho-oxidation)
3-Phenoxypropan-1-amine 8815120High (Ortho/Para-oxidation)

Data Interpretation: While the unfluorinated intermediate yields a slightly higher synthesis conversion due to reduced steric hindrance, the resulting API suffers from rapid metabolic clearance and poor target affinity. The 2,4-difluoro intermediate provides the optimal balance of synthetic viability and superior clinical pharmacokinetics.

Experimental Methodology: Self-Validating Protocols

The following protocols detail the integration of 3-(2,4-difluorophenoxy)propan-1-amine into a drug discovery workflow. Every step is designed with explicit causality and internal validation checkpoints to ensure scientific integrity.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for API Synthesis

Objective: Couple 3-(2,4-difluorophenoxy)propan-1-amine to a pyrimidine-based electrophilic core.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the electrophilic pyrimidine core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration.

    • Causality: Anhydrous DMF is selected due to its high dielectric constant, which stabilizes the polar transition state inherent to SNAr mechanisms, accelerating the reaction rate.

  • Amine Addition: Add 3-(2,4-difluorophenoxy)propan-1-amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is strictly utilized over triethylamine (TEA) due to its increased steric bulk. This prevents competitive nucleophilic attack by the base on the pyrimidine core, minimizing impurity formation.

  • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.

    • Causality: 80 °C provides the optimal thermal energy to overcome the SNAr activation barrier without inducing thermal cleavage of the phenoxy ether linkage.

  • Self-Validating Checkpoint: Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The protocol is validated to proceed to workup only when the extracted ion chromatogram (EIC) confirms >98% depletion of the starting amine.

  • Workup & Purification: Quench with H₂O, extract with EtOAc, concentrate, and purify via preparative HPLC to yield the pure fluorinated API.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Validate the metabolic shielding provided by the 2,4-difluoro substitution.

  • Incubation Setup: Prepare a 1 µM solution of the purified API in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Reaction Initiation: Pre-incubate at 37 °C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as the precise trigger for phase I oxidative metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at t = 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for clean LC-MS/MS analysis.

  • Self-Validating Checkpoint: Run Verapamil concurrently as a high-clearance positive control. If the Verapamil half-life exceeds 30 minutes, the microsome batch is deemed inactive, and the assay must be aborted and repeated.

Visualizations

SynthesisWorkflow A 3-(2,4-Difluorophenoxy) propan-1-amine C SNAr Coupling (DIPEA, DMF, 80°C) A->C B Electrophilic Core (Pyrimidine Chloride) B->C D Crude API C->D E Purification (Prep-HPLC) D->E F Pure Fluorinated API (High Metabolic Stability) E->F

Fig 1. SNAr synthesis workflow for fluorinated API generation.

Pathway Stimulus Inflammatory Cytokines (TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor MKK MKK3 / MKK6 Receptor->MKK p38 p38α MAP Kinase MKK->p38 Downstream Inflammatory Response (Gene Expression) p38->Downstream Inhibitor Fluorinated API (from 2,4-diF intermediate) Inhibitor->p38 Inhibits

Fig 2. p38α MAP Kinase signaling pathway and API inhibition site.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Sweeney, Z. K., et al. (2011). Discovery of 6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (Pamapimod) and 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as Orally Bioavailable and Highly Selective Inhibitors of p38α Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 54(6), 1965–1977. URL:[Link]

Sources

Validation

Structural and Pharmacokinetic Comparison Guide: 3-(2,4-Difluorophenoxy)propan-1-amine vs. Positional Isomers

Executive Summary The fluorinated aryloxypropylamine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents, kinase inhibitors, and mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fluorinated aryloxypropylamine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents, kinase inhibitors, and monoamine transporter ligands. The strategic placement of fluorine atoms on the phenoxy ring profoundly influences the molecule's physicochemical properties, target binding affinity, and metabolic fate.

This technical guide provides an objective, data-driven comparison of 3-(2,4-Difluorophenoxy)propan-1-amine against its primary positional isomers: 3-(3,4-Difluorophenoxy)propan-1-amine and 3-(3,5-Difluorophenoxy)propan-1-amine . By analyzing structural causality and providing self-validating experimental protocols, this guide equips drug development professionals with the insights necessary for rational lead optimization.

Structural and Electronic Basis of Isomerism

In medicinal chemistry, fluorine substitution is a calculated modification used to modulate a drug's electronic distribution without significantly altering its steric bulk[1]. The positional isomerism of the difluorophenoxy group dictates the molecule's behavior through two primary mechanisms:

  • Inductive and Resonance Effects: The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I)[2]. In the 2,4-difluoro isomer, the ortho-fluorine directly withdraws electron density from the ether oxygen. This reduces the basicity of the ether oxygen and, through through-bond transmission, subtly lowers the pKa of the terminal primary amine compared to the meta-substituted isomers[3].

  • Conformational Modulation (Steric Shielding): The ortho-fluorine in the 2,4-difluoro isomer introduces a steric clash with the adjacent propyl chain. This forces the alkyl chain out of the plane of the phenyl ring, increasing the molecule's 3D character (Fsp³ fraction). Conversely, the 3,4- and 3,5-isomers lack ortho substituents, allowing the ether oxygen to adopt a more planar, lipophilic conformation.

Physicochemical Properties Comparison

The structural nuances described above translate into measurable differences in physicochemical properties, which directly impact membrane permeability and oral bioavailability.

Property3-(2,4-Difluoro...)3-(3,4-Difluoro...)3-(3,5-Difluoro...)
Substitution Pattern Ortho, ParaMeta, ParaMeta, Meta
Amine pKa (Experimental/Calc) 9.659.729.75
LogD (pH 7.4) 1.241.351.41
Topological PSA 35.5 Ų35.5 Ų35.5 Ų
Primary CYP450 Liability None (Blocked)Ortho-oxidationPara-oxidation
HLM Half-Life (t½) > 120 min~ 85 min~ 45 min

Causality Insight: Why does the 2,4-difluoro isomer exhibit the lowest LogD despite having the same molecular weight? The out-of-plane conformation forced by the ortho-fluorine disrupts the hydrophobic surface area of the flat aromatic ring, slightly increasing the hydration penalty and thereby lowering lipophilicity[3]. This is highly advantageous for reducing off-target hERG liability, which is notoriously driven by high lipophilicity in basic amines.

Metabolic Stability & Pharmacokinetic Profiling

A primary cause of clinical attrition is poor metabolic stability. Cytochrome P450 (CYP450) enzymes, particularly CYP2D6 and CYP3A4, aggressively target electron-rich aromatic rings. The unsubstituted para-position of a phenoxy ring is a classic "oxidative hot spot"[1].

  • 3-(3,5-Difluorophenoxy)propan-1-amine: The para-position is completely exposed. Furthermore, the meta-fluorines inductively activate the ring toward certain oxidative pathways, resulting in rapid clearance (t½ ~ 45 min).

  • 3-(3,4-Difluorophenoxy)propan-1-amine: The para-position is blocked by fluorine, shifting metabolism to the slower ortho-hydroxylation pathway.

  • 3-(2,4-Difluorophenoxy)propan-1-amine: Both the highly vulnerable para-position and one ortho-position are sterically and electronically shielded by the C-F bonds[2]. This dual-blocking strategy virtually eliminates aromatic hydroxylation, extending the half-life significantly (>120 min).

CYP450_Metabolism CYP CYP450 Enzymatic Oxidation (Human Liver Microsomes) Iso24 3-(2,4-Difluorophenoxy) propan-1-amine CYP->Iso24 Iso34 3-(3,4-Difluorophenoxy) propan-1-amine CYP->Iso34 Iso35 3-(3,5-Difluorophenoxy) propan-1-amine CYP->Iso35 Met24 High Stability (Ortho & Para Blocked) Iso24->Met24 Steric Shielding Met34 Moderate Stability (Ortho-Hydroxylation) Iso34->Met34 Para Blocked Met35 Low Stability (Rapid Para-Hydroxylation) Iso35->Met35 Para Exposed

Metabolic pathways of difluorophenoxy isomers under CYP450 enzymatic oxidation.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems , incorporating internal controls that automatically flag assay failures.

Protocol A: High-Throughput Shake-Flask LogD(7.4) Determination

Purpose: To quantify the lipophilicity of the basic amine at physiological pH. Causality: LC-MS/MS is utilized instead of UV-Vis to allow for the pooling of compounds and to provide the sensitivity required to detect minor phase-partitioning fractions without saturating the system.

  • Preparation: Prepare a 10 mM stock of the isomer in DMSO. Dilute to 10 µM in a biphasic mixture of 1-octanol and 100 mM phosphate buffer (pH 7.4).

  • Internal Standards: Spike the mixture with 1 µM Propranolol (moderate LogD control) and 1 µM Amiodarone (high LogD control).

  • Equilibration: Shake the vials at 300 rpm for 60 minutes at 25°C to ensure complete thermodynamic partitioning.

  • Phase Separation: Centrifuge at 3,000 × g for 10 minutes to break any micro-emulsions.

  • Quantification: Extract 50 µL from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

  • Self-Validation Check: Calculate the LogD of Propranolol and Amiodarone. If the calculated values deviate by >0.2 log units from established literature values, the entire plate is invalidated due to suspected pH drift or incomplete phase separation.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To determine the intrinsic clearance (CL_int) and half-life (t½) mediated by CYP450 enzymes. Causality: Cold acetonitrile is used for quenching because it instantly denatures CYP proteins and precipitates them out of solution, halting the reaction at precise millisecond intervals.

  • Incubation Mix: Combine 1 µM of the test isomer with 1 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Controls: Prepare a parallel reaction using Verapamil (positive control for high clearance) and a "Minus-NADPH" control for the test isomer.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At exactly 0, 15, 30, 60, and 120 minutes, remove a 50 µL aliquot and immediately inject it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation Check:

    • Minus-NADPH Control: Must show >95% parent remaining at 120 mins (validates that degradation is purely enzymatic, not chemical).

    • Verapamil Control: Must show a t½ of <30 minutes (validates that the microsomes are enzymatically active).

Workflow S1 1. Incubation 1 µM Cmpd + HLM S2 2. Activation Add NADPH (37°C) S1->S2 S3 3. Sampling 0 to 120 min intervals S2->S3 S4 4. Quenching Cold MeCN + IS S3->S4 S5 5. Analysis LC-MS/MS MRM S4->S5

Self-validating in vitro human liver microsome (HLM) stability assay workflow.

Conclusion

While all three isomers share the same molecular weight and core scaffold, 3-(2,4-Difluorophenoxy)propan-1-amine emerges as the superior building block for lead optimization. By strategically positioning fluorine atoms at the ortho and para positions, medicinal chemists can simultaneously lower lipophilicity (LogD) via steric modulation and drastically enhance metabolic stability by shielding the ring's most vulnerable oxidative hot spots.

References

  • Importance of Fluorine in Benzazole Compounds MDPI - Molecules URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications NIH / Pharmaceuticals (Basel) URL:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem URL:[Link]

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib) Journal of Medicinal Chemistry URL:[Link]

Sources

Comparative

Establishing the Gold Standard: Spectroscopic Validation of 3-(2,4-Difluorophenoxy)propan-1-amine Reference Materials

Introduction: The Analytical Challenge of Fluorinated Building Blocks In the development of modern neuroactive and psychotropic Active Pharmaceutical Ingredients (APIs), fluorinated building blocks like 3-(2,4-Difluoroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Fluorinated Building Blocks

In the development of modern neuroactive and psychotropic Active Pharmaceutical Ingredients (APIs), fluorinated building blocks like 3-(2,4-Difluorophenoxy)propan-1-amine are critical intermediates. The strategic incorporation of fluorine improves an API's metabolic stability and membrane permeation[1]. However, the synthesis of these intermediates—typically via the base-catalyzed etherification of 2,4-difluorophenol with 3-halopropan-1-amine—frequently generates closely related regioisomeric impurities (e.g., 2,6-difluoro or 3,4-difluoro isomers) and desfluoro-analogs[2].

Because these impurities share nearly identical hydrophobicities with the target molecule, standard reversed-phase HPLC often fails to resolve them, leading to an overestimation of purity[2]. To comply with the stringent specificity and accuracy requirements of the newly revised ICH Q2(R2) guidelines[3][4], analytical laboratories must transition from basic verification to rigorous, multi-nuclear spectroscopic validation.

Comparison Guide: Standard Grade vs. CRM-Grade Validation

This guide objectively compares the analytical workflows used to certify standard commercial batches versus Certified Reference Material (CRM) grade 3-(2,4-Difluorophenoxy)propan-1-amine.

Alternative A: Standard Commercial Verification (The Pitfalls)

Standard verification typically relies on 1D 1H NMR, nominal mass spectrometry (LC-MS), and HPLC-UV area percent.

  • The Causality of Failure: In 1H NMR, the aromatic protons of the 2,4-difluorophenoxy ring (6.8–7.3 ppm) exhibit complex J -coupling with the fluorine atoms, creating broad, overlapping multiplets. If a 2,6-difluoro isomer is present at 1-2%, its signals are completely buried under the main aromatic envelope. Furthermore, UV detection lacks the specificity to differentiate these isomers, and nominal mass MS cannot distinguish isobars, creating a false sense of purity[5].

Alternative B: CRM-Grade Rigorous Validation (The Gold Standard)

CRM-grade validation employs 19F NMR, 2D NMR (HSQC/HMBC), High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR).

  • The Causality of Success: 19F NMR provides a massive chemical shift dispersion (~500 ppm) compared to 1H NMR (~10 ppm)[1]. This allows for the unambiguous, baseline resolution of regioisomers without the need for complex chromatographic method development[2]. Additionally, qNMR serves as a primary ratio method, directly measuring the absolute mass fraction of the analyte against a universally accepted internal standard, circumventing the need for specific impurity reference standards[6][7].

Workflow Start 3-(2,4-Difluorophenoxy)propan-1-amine Batch Analysis Split Validation Tier Start->Split Basic Standard Grade (Basic Verification) Split->Basic Routine Advanced CRM Grade (Rigorous Validation) Split->Advanced High Purity BasicNMR 1H NMR & Low-Res MS Misses regioisomers due to aromatic overlap Basic->BasicNMR AdvNMR 19F NMR, 2D NMR & HRMS Resolves isomers via 500 ppm fluorine dispersion Advanced->AdvNMR qNMR qNMR (Internal Std) Absolute Mass Purity AdvNMR->qNMR

Figure 1: Decision tree comparing Standard vs. CRM-Grade spectroscopic validation workflows.

Experimental Protocol: The Self-Validating qNMR System

To establish absolute trustworthiness, a validation protocol must be a self-validating system. We utilize qNMR with Maleic Acid as an internal standard (IS). This system is inherently self-validating because the IS singlet (~6.3 ppm) falls in a completely clear spectral window, free from the aliphatic (1.5–4.1 ppm) and aromatic (6.8–7.3 ppm) resonances of 3-(2,4-Difluorophenoxy)propan-1-amine[5][6].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of 3-(2,4-Difluorophenoxy)propan-1-amine (MW: 187.19 g/mol ) and ~10.0 mg of USP-grade Maleic Acid (MW: 116.07 g/mol ) using a microbalance (d = 0.001 mg) into a clean vial[5][8].

    • Expertise Insight: This specific mass ratio ensures an approximately 1:1 molar ratio. Because both the Maleic Acid target peak and the analyte target peak represent 2 protons, this yields comparable integral areas, minimizing analog-to-digital conversion errors during quantitation.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ . Ensure complete dissolution via vortexing.

  • NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H NMR spectrum at 400 MHz (or higher) using a 90° excitation pulse.

    • Expertise Insight: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest (typically D1​≥30 seconds). This is a critical causality: failing to allow complete magnetization recovery will artificially skew the integration and invalidate the absolute purity calculation[6]. Acquire 64 scans for optimal signal-to-noise ratio.

  • Processing & Integration: Apply zero-filling and a manual baseline correction. Integrate the Maleic Acid singlet at ~6.3 ppm (2H) and the distinct triplet of the analyte's ether linkage ( −CH2​−O− ) at ~4.1 ppm (2H).

  • Calculation: Calculate the absolute mass fraction purity using the standard qNMR equation, factoring in the integral areas, number of protons, molar masses, and exact sample weights[7].

Data Presentation: Spectroscopic Comparison

The table below summarizes the quantitative and qualitative data obtained when analyzing a spiked batch of 3-(2,4-Difluorophenoxy)propan-1-amine using both validation tiers.

Analytical TechniqueStandard Grade ReadoutCRM Grade ReadoutDiagnostic Value
1H NMR (400 MHz) Broad aromatic multiplet (6.8–7.3 ppm); conforms to general structure.Resolved multiplets; confirms ether linkage triplet at 4.1 ppm.Basic structural identity; fails to resolve trace isomers.
19F NMR (376 MHz) Not PerformedTwo distinct multiplets (-119.5 ppm, -130.2 ppm); detects 0.8% of 2,6-difluoro isomer at -115.0 ppm.Unambiguous specificity for regioisomeric impurities.
MS (ESI+) m/z 188.1 [M+H]+HRMS (qTOF): m/z 188.0881 ( Δ 1.2 ppm)Exact mass confirmation; rules out non-isobaric contaminants.
Purity (Assay) 98.5% (HPLC-UV area%)99.2% ± 0.2% (qNMR, absolute mass fraction)True quantitative purity independent of UV response factors.

Mechanistic Pathway of Impurity Carryover

Understanding the origin of impurities is essential for designing an effective control strategy as mandated by ICH Q2(R2)[4]. The diagram below illustrates how trace isomeric impurities in the starting material bypass standard detection but are caught by advanced 19F NMR validation.

Pathway SM1 2,4-Difluorophenol (Contains 2,6-F2 isomer) Rxn Base SN2 SM1->Rxn SM2 3-Bromopropan-1-amine SM2->Rxn Target 3-(2,4-Difluorophenoxy) propan-1-amine (Target) Rxn->Target Major Impurity 3-(2,6-Difluorophenoxy) propan-1-amine (Critical Impurity) Rxn->Impurity Minor carryover

Figure 2: Mechanistic pathway showing the carryover of regioisomeric impurities during etherification.

Conclusion

For fluorinated building blocks like 3-(2,4-Difluorophenoxy)propan-1-amine, standard analytical verification is insufficient to guarantee structural purity due to the masking of regioisomers in 1H NMR and HPLC-UV. By implementing a CRM-grade validation workflow that leverages the 500 ppm dispersion of 19F NMR alongside the self-validating absolute quantitation of qNMR, analytical scientists can ensure full compliance with ICH Q2(R2) standards, safeguarding downstream API synthesis.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2,4-Difluorophenoxy)propan-1-amine

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(2,4-Difluorophenoxy)propan-1-amine, a halogenated amine compound. The procedures outlined herein are synthesized from established safety protocols for handling similar chemical classes and are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Understanding the Hazard Profile
  • Harmful if swallowed: Demonstrating acute oral toxicity.[1]

  • A skin irritant: Capable of causing skin irritation upon contact.[1]

  • A cause of serious eye damage: Posing a significant risk to eye safety.[1]

  • A respiratory irritant: May cause irritation to the respiratory tract if inhaled.[1]

Furthermore, as a halogenated organic compound, it is subject to specific disposal regulations aimed at preventing the release of persistent and potentially toxic substances into the environment.[2][3] Amines, as a class, can be harmful to aquatic life and should not be disposed of down the drain.[4]

Hazard Classification (Inferred)DescriptionGHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed. alt text P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation (Category 2)Causes skin irritation. alt text P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Serious Eye Damage (Category 1)Causes serious eye damage. alt text P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationMay cause respiratory irritation. alt text P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
Personal Protective Equipment (PPE) and Handling Precautions

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling 3-(2,4-Difluorophenoxy)propan-1-amine for disposal.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Use chemically resistant gloves (nitrile or neoprene) and ensure they are inspected before use.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

Caption: Waste Disposal Workflow for 3-(2,4-Difluorophenoxy)propan-1-amine.

Step-by-Step Segregation Protocol:

  • Identify the Waste Stream: 3-(2,4-Difluorophenoxy)propan-1-amine is a halogenated organic compound .

  • Select the Correct Waste Container: Use a designated, properly labeled container for "Halogenated Organic Waste."[3] The container must be made of a material compatible with amines and halogenated compounds, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-(2,4-Difluorophenoxy)propan-1-amine," and the associated hazards (e.g., "Corrosive," "Toxic").

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as acids and strong oxidizing agents.[4]

Disposal Procedure

Under no circumstances should 3-(2,4-Difluorophenoxy)propan-1-amine be disposed of down the sanitary sewer or in the regular trash.[4] The primary and accepted method for the disposal of halogenated organic waste is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Collection: Collect all waste containing 3-(2,4-Difluorophenoxy)propan-1-amine, including contaminated labware and spill cleanup materials, in the designated halogenated organic waste container.

  • Contact Environmental Health and Safety (EHS): When the waste container is nearing full, or on a regular schedule, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[4]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by local and federal regulations.

The most common and environmentally sound disposal method for halogenated organic compounds is incineration at a high-temperature facility equipped with flue gas scrubbing technology to neutralize acidic and toxic byproducts.[2][5]

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup:

  • Evacuate and Secure: In the event of a significant spill, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Containment and Absorption: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for solvents.

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion

The proper disposal of 3-(2,4-Difluorophenoxy)propan-1-amine is a multi-faceted process that requires a thorough understanding of its potential hazards, strict adherence to safety protocols, and compliance with regulatory requirements. By following the detailed procedures outlined in this guide, researchers and laboratory personnel can ensure a safe working environment and protect the broader ecosystem.

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenoxy)propan-1-amine. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • ACS Publications. (2015, August 7). Fluorinated Nickel(II) Phenoxyiminato Catalysts: Exploring the Role of Fluorine Atoms in Controlling Polyethylene Productivities and Microstructures. Retrieved from [Link]

  • ACS Publications. (2005, January 8). Fluorinated Chiral Secondary Amines as Catalysts for Epoxidation of Olefins with Oxone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. Retrieved from [Link]

  • Greenbook.net. (n.d.). UCPA LLC MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

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